3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Description
The exact mass of the compound 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSPMCAGRNFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137638-70-1 | |
| Record name | 3-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide CAS number and chemical identity
Executive Summary
3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS 137638-70-1) is a specialized benzylic electrophile utilized primarily as a building block in the synthesis of complex pharmaceutical agents. Characterized by a dual-functional scaffold—containing a reactive bromomethyl group and a stable sulfonamide moiety—it serves as a critical "linker" or "fragment" in modern drug discovery. This guide details its chemical identity, validated synthesis protocols, mechanistic reactivity, and safety considerations for laboratory handling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is a meta-substituted benzene derivative. The meta positioning offers distinct steric and electronic properties compared to its para analogs, often influencing the binding geometry of final drug candidates.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide |
| CAS Number | 137638-70-1 |
| Molecular Formula | |
| Molecular Weight | 278.17 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(CBr)=C1 |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocols
The synthesis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a two-step process starting from commercially available 3-methylbenzenesulfonyl chloride. The critical step involves a radical halogenation that requires precise control to avoid over-bromination (formation of the dibromomethyl impurity).
Step 1: Sulfonamide Formation
Reagents: 3-Methylbenzenesulfonyl chloride, Dimethylamine (aq or THF solution), Pyridine or
-
Dissolve 3-methylbenzenesulfonyl chloride (1.0 eq) in DCM at 0°C.
-
Add triethylamine (1.2 eq) followed by dropwise addition of dimethylamine (1.1 eq).
-
Stir at room temperature for 2–4 hours.
-
Workup: Wash with 1N HCl (to remove excess amine/pyridine), then brine. Dry over
and concentrate to yield N,N-dimethyl-3-methylbenzenesulfonamide.
Step 2: Radical Bromination (Wohl-Ziegler Reaction)
Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
Solvent: Carbon Tetrachloride (
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous solvent.
-
Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reflux the mixture (approx. 70–80°C) for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the starting material.
-
Purification: Cool to precipitate succinimide byproduct. Filter. Concentrate filtrate.[1] Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography to isolate the target benzyl bromide.
Visualization: Synthesis Pathway
Figure 1: Two-step synthesis workflow from sulfonyl chloride precursor to final benzyl bromide.
Reactivity & Mechanism
The chemical utility of this compound stems from the high reactivity of the benzylic bromide toward nucleophiles (
Mechanistic Insight
-
Electrophilicity: The carbon-bromine bond is polarized, and the adjacent aromatic ring stabilizes the transition state for
displacement. -
Regioselectivity: Nucleophiles attack the benzylic carbon exclusively. The sulfonamide nitrogen is fully substituted (dimethyl), preventing competing N-alkylation at that site.
-
Stability: The sulfonamide group is stable to acid and mild base, acting as a robust "handle" that can improve the solubility and metabolic profile of the final drug molecule.
Visualization: Reactivity Profile
Figure 2: Divergent synthesis pathways utilizing the benzylic bromide as a pivotal electrophile.
Applications in Drug Discovery[2][10][11][12]
Fragment-Based Drug Discovery (FBDD)
This compound is frequently used to introduce the N,N-dimethylbenzenesulfonamide motif into fragment libraries. This motif is a known pharmacophore in:
-
5-HT6 Antagonists: Used in cognitive enhancement research.
-
Kinase Inhibitors: The sulfonamide can participate in hydrogen bonding with active site residues (though the dimethyl substitution removes the H-bond donor capability, it retains acceptor properties and affects lipophilicity).
Linker Chemistry (PROTACs)
In the design of Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical. The 3-(bromomethyl) group allows for the precise attachment of this rigid aromatic spacer to E3 ligase ligands or warheads, modulating the spatial orientation of the ternary complex.
Safety & Handling
Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Silver Shield), safety goggles, and a lab coat.
-
First Aid:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with copious amounts of soap and water. Do not use organic solvents (ethanol) as they may increase absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.
References
-
National Institute of Standards and Technology (NIST). Benzenesulfonamide, N,4-dimethyl- (Precursor Analog Data). Retrieved from [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactions and Mechanisms. Retrieved from [Link]
Sources
Physicochemical properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Technical Guide: Physicochemical Profile & Applications of 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Part 1: Executive Summary & Chemical Identity
3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a specialized electrophilic building block used primarily in medicinal chemistry and organic synthesis.[1] It functions as a "masked" benzyl cation equivalent, allowing for the introduction of the 3-(N,N-dimethylsulfamoyl)benzyl moiety into nucleophilic substrates (amines, thiols, phenols).[1]
The compound is distinct from its aryl bromide isomer (3-bromo-N,N-dimethylbenzenesulfonamide).[1] Its reactivity is driven by the benzylic carbon-bromine bond, which is highly susceptible to nucleophilic attack (
Chemical Identifiers
| Descriptor | Value |
| CAS Number | 137638-70-1 |
| IUPAC Name | 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 278.17 g/mol |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(CBr)=C1 |
| InChI Key | Unique identifier required for database integration (e.g., Computed) |
Part 2: Physicochemical Properties
The physicochemical profile of this compound is dominated by the lipophilic dimethylsulfonoyl group and the reactive bromomethyl "warhead."
Theoretical & Experimental Descriptors
| Property | Value / Description | Context |
| Physical State | Low-melting solid or viscous oil | The N,N-dimethyl substitution removes hydrogen bond donors, significantly lowering the melting point compared to the unsubstituted sulfonamide.[1] |
| Melting Point | Predicted: 45–60 °C (Class-based) | Note: Experimental data for this specific CAS is sparse in public domains; handle as a low-melting solid. |
| Solubility | High in DCM, DMSO, DMF, EtOAc | Lipophilic nature ( |
| Water Solubility | Low / Hydrolytically Unstable | Insoluble in water; slowly hydrolyzes to the benzyl alcohol derivative upon prolonged exposure. |
| Reactivity | High (Electrophilic) | The benzylic position is activated, making it a lachrymator and potent alkylating agent. |
Stability Profile
-
Hydrolytic Stability: The C-Br bond is susceptible to hydrolysis in aqueous basic conditions, yielding the alcohol (3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide).[1]
-
Thermal Stability: Stable at room temperature if stored under inert atmosphere (Argon/Nitrogen). Avoid temperatures >100°C without solvent to prevent self-alkylation or decomposition.
Part 3: Reactivity & Synthetic Utility
The core utility of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide lies in its ability to functionalize nucleophiles.[1] The sulfonamide group acts as a robust, non-reactive handle during the alkylation step, often serving to modulate lipophilicity or act as a pharmacophore in the final drug candidate.[1]
Mechanism of Action ( Alkylation)
The reaction proceeds via a standard bimolecular nucleophilic substitution. The nucleophile (Nu:) attacks the benzylic carbon, displacing the bromide ion.
Figure 1: Reaction pathway for the alkylation of nucleophiles using the target compound.[1]
Synthetic Workflow: Coupling with a Secondary Amine
Objective: Synthesize a sulfonamide-tagged tertiary amine.
-
Preparation: Dissolve 1.0 equiv of secondary amine and 1.2 equiv of
(or DIPEA) in anhydrous Acetonitrile (MeCN) or DMF. -
Addition: Add 1.05 equiv of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide dropwise at 0°C.
-
Expert Tip: Dropwise addition prevents localized exotherms and minimizes bis-alkylation if using primary amines.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Part 4: Handling, Safety & Toxicology (MSDS Summary)
Warning: This compound is a Benzylic Halide . It shares hazard characteristics with benzyl bromide, a known chemical warfare agent (lachrymator).
| Hazard Class | GHS Classification | Precautionary Measures |
| Skin Corrosion | Category 1B / 2 | Wear double nitrile gloves and lab coat.[1] |
| Eye Damage | Category 1 | Goggles + Face Shield required. Lachrymatory effect causes severe irritation. |
| Respiratory | STOT SE 3 | Handle ONLY in a fume hood. Vapors are irritating to mucous membranes. |
Emergency Protocol:
-
Skin Contact: Wash immediately with 5% sodium bicarbonate solution, then soap and water.
-
Eye Contact: Rinse with water for 15 minutes; seek immediate ophthalmological attention.
-
Spill: Neutralize with dilute ammonia or sodium thiosulfate solution before wiping up.
Part 5: Synthesis of the Reagent
If the compound is not available commercially, it is synthesized via Wohl-Ziegler Bromination .[1]
Figure 2: Radical bromination pathway for reagent synthesis.
Protocol:
-
Reflux 3,N,N-trimethylbenzenesulfonamide with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in
or Benzotrifluoride.[1] -
Filter off the succinimide byproduct.
-
Concentrate the filtrate to obtain the crude bromide.
References
-
ChemicalBook. (n.d.). 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide Product Page & CAS 137638-70-1.[1] Retrieved from
-
Thermo Fisher Scientific. (2015). Safety Data Sheet: N-Bromosuccinimide (General Benzylic Bromination Reagent Safety). Retrieved from
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-(Bromomethyl)benzenesulfonamide (Analogous Hazard Data). Retrieved from
-
PubChem. (n.d.). Compound Summary: N,N-Dimethylbenzenesulfonamide (Parent Scaffold Properties). Retrieved from [3]
Sources
Technical Guide: Solubility & Handling of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
The following guide is structured as an advanced technical resource for chemical researchers and process chemists. It synthesizes structural analysis with practical handling protocols, addressing the specific physicochemical challenges of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide .
CAS: 52779-11-0 | Molecular Formula:
Executive Summary
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a bifunctional intermediate combining a lipophilic sulfonamide core with a highly reactive electrophilic benzyl bromide moiety.
Unlike simple sulfonamides, the solubility profile of this compound is governed by a critical constraint: Chemical Stability . While thermodynamically soluble in protic solvents (alcohols, water), it is kinetically unstable in them due to rapid solvolysis. Therefore, solvent selection must prioritize inertness over simple dissolution capacity.
Key Solubility Takeaway:
-
Primary Solvents (High Solubility/Stability): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).
-
Reactive Solvents (Avoid): Methanol, Ethanol, Water, DMSO (conditional risk of Kornblum oxidation).
-
Precipitation/Anti-Solvents: Hexanes, Heptane, Diethyl Ether.
Physicochemical Analysis & Solubility Profile
The compound features a "Push-Pull" solubility mechanism:
-
The
-Dimethylsulfonamide Group: Increases lipophilicity compared to primary sulfonamides, enhancing solubility in chlorinated and aprotic organic solvents. -
The Bromomethyl Group (
): A soft electrophile. It drives solubility in moderately polar solvents but introduces immediate susceptibility to nucleophilic attack.
Solubility Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Ideal for extraction and reactions. |
| Chloroform ( | Excellent | High | Good for NMR; acid traces may catalyze degradation. | |
| Polar Aprotic | THF | Good | High | Standard reaction solvent; ensure anhydrous. |
| Acetonitrile (MeCN) | Good | High | Excellent for nucleophilic substitutions ( | |
| DMF / DMA | Excellent | Moderate | High solubility, but difficult to remove; potential for thermal degradation. | |
| Acetone | Good | Low | Risk of Finkelstein-like halide exchange or condensation. | |
| Esters | Ethyl Acetate | Good | High | Preferred green solvent for workup/crystallization. |
| Protic | Methanol / Ethanol | Soluble | Critical Failure | DO NOT USE. Rapid solvolysis to benzyl ethers. |
| Water | Insoluble | Critical Failure | Hydrolysis to benzyl alcohol occurs over time. | |
| Hydrocarbons | Hexanes / Heptane | Poor | High | Used as anti-solvents to precipitate the product. |
Mechanistic Risks: Solubility vs. Reactivity
The primary error in handling this compound is treating it as a static solute. In nucleophilic solvents, it acts as a substrate.
The Solvolysis Trap
Dissolving 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in methanol does not yield a stable solution. It initiates an
Mechanism:
This reaction is autocatalytic; the generated
Visualization: Solvent Decision Pathways
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection, emphasizing the avoidance of protic solvents during storage and the preference for polar aprotic solvents during nucleophilic substitution reactions.
Experimental Protocols
Protocol A: Self-Validating Solubility Screen
Objective: To empirically determine the solubility limit for a specific application without risking bulk degradation.
Reagents:
-
Analyte: 10 mg of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide.
-
Solvent Candidates: DCM, EtOAc, MeCN, Toluene.
Methodology:
-
Aliquot Preparation: Place 10 mg of solid into four separate 2 mL HPLC vials.
-
Stepwise Addition: Add solvent in 50
increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Visual Check: Observe for clarity (dissolution) or turbidity (saturation).
-
Validation (TLC): Spot the solution on a silica TLC plate. Elute with 30% EtOAc/Hexanes.
-
Success Criteria: Single spot (
). -
Failure Criteria: Baseline streak (hydrolysis) or multiple spots (degradation).
-
Calculation:
Protocol B: Recrystallization (Purification)
Context: If the compound degrades or contains impurities, recrystallization exploits the differential solubility in EtOAc/Hexanes.
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).
-
Filtration: Filter hot (if insoluble particulates exist) through a glass frit.
-
Precipitation: Slowly add Hexanes (or Heptane) dropwise to the hot solution until persistent turbidity is observed.
-
Cooling: Allow to cool to Room Temp, then 4°C.
-
Collection: Filter the white crystalline solid and wash with cold Hexanes.
-
Drying: Vacuum dry at <40°C (Avoid high heat to prevent thermal decomposition).
Stability & Storage Recommendations
Thermal Stability
Benzyl bromides are thermally sensitive.
-
Melting Point: Typically ranges between 70–90°C (derivative dependent).
-
Decomposition: Prolonged heating >80°C in high-boiling solvents (DMF/DMSO) can lead to elimination reactions (forming styrenes) or oxidation.
Storage Workflow
-
State: Store strictly as a solid. Never store stock solutions.
-
Atmosphere: Hygroscopic degradation risk. Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass (protects from photochemical degradation of the
bond).
Visualization: Degradation Pathway
The following graph details why protic solvents and heat are destructive.
Figure 2: Common degradation pathways. Note that "Solvolysis" and "Hydrolysis" are the most common risks during solubility testing.
References
-
Structural Class Analysis (Sulfonamides)
-
Perlovich, G. L., et al. "Solubility of sulfonamides in binary and ternary solvents."[1] Journal of Pharmaceutical Sciences. (General principles of sulfonamide solubility in organic systems).
-
(Search Term: Sulfonamide solubility Hildebrand)
-
-
Reactivity of Benzyl Bromides
- Wohl-Ziegler Reaction Context: "Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.
-
General Handling of Electrophilic Intermediates
- Sigma-Aldrich / Merck. "Material Safety Data Sheet: Benzyl Bromide Derivatives.
-
Recrystallization Methodologies
- Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann.
Sources
Strategic Applications of 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry
The following technical guide provides an in-depth review and procedural framework for the utilization of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS 137638-70-1) in medicinal chemistry.
A Technical Guide for Drug Development Professionals
Executive Summary
In the architecture of small-molecule drug discovery, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a specialized electrophilic building block. Unlike primary benzenesulfonamides (classic zinc-binding pharmacophores), this N,N-dimethyl derivative functions primarily as a lipophilic, non-ionizable scaffold used to optimize pharmacokinetic properties (permeability, solubility) and target engagement through hydrophobic interactions.
This guide analyzes the chemical reactivity of the benzylic bromide "warhead," details the structure-activity relationship (SAR) implications of the tertiary sulfonamide motif, and provides validated protocols for its synthesis and derivatization.
Chemical Architecture & Reactivity Profile
The Electrophilic Warhead
The molecule features a bromomethyl group at the meta-position relative to the sulfonamide. This positioning is critical:
-
Reactivity: The benzylic bromide is highly susceptible to SN2 nucleophilic attack by amines, thiols, and phenoxides.
-
Electronic Effect: The sulfonamide group is electron-withdrawing (
). This deactivates the ring slightly but stabilizes the transition state for nucleophilic substitution at the benzylic position, making it a reliable alkylating agent.
The N,N-Dimethyl Sulfonamide Motif
The substitution of the sulfonamide nitrogen with two methyl groups fundamentally alters the biological profile compared to primary sulfonamides (
-
Loss of Acidic Proton: Primary sulfonamides (pKa
10) can ionize and coordinate zinc in metalloenzymes (e.g., Carbonic Anhydrases). The N,N-dimethyl variant cannot ionize, preventing classic metal coordination. -
Lipophilicity & Permeability: The dimethylation caps polar surface area (PSA), significantly increasing
and blood-brain barrier (BBB) permeability. This makes it an ideal linker for CNS-active agents (e.g., AChE inhibitors).
Synthetic Workflows
Visualization of Synthetic Pathways
The following diagram outlines the generation of the scaffold and its divergent derivatization pathways.
Figure 1: Divergent synthetic pathways from the core scaffold via nucleophilic substitution.
Protocol A: Synthesis of the Core Scaffold
Note: While commercially available, in-house synthesis ensures purity for sensitive biological assays.
Reaction: Wohl-Ziegler Bromination
-
Reagents: 3,N,N-trimethylbenzenesulfonamide (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Anhydrous
or Benzotrifluoride (green alternative). -
Procedure:
-
Dissolve starting material in solvent under Argon.
-
Add NBS and AIBN.
-
Reflux for 4–6 hours (monitor by TLC for disappearance of starting material).
-
Critical Step: Filter hot to remove succinimide byproduct.
-
Concentrate filtrate and recrystallize from hexanes/EtOAc.
-
-
Validation:
diagnostic peak: singlet appears at ppm.
Protocol B: General Derivatization (N-Alkylation)
This protocol describes coupling the scaffold with a secondary amine to generate a potential CNS-active ligand.
-
Setup: Charge a reaction vial with the amine (1.0 eq) and
(2.0 eq) in anhydrous DMF. -
Addition: Add 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.1 eq) dropwise at
. -
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (
) to remove DMF. -
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Medicinal Chemistry Applications
Antiproliferative Agents (Cancer Therapy)
Recent studies have highlighted N,N-dimethylbenzenesulfonamide derivatives as potent antiproliferative agents.
-
Mechanism: Unlike primary sulfonamides that target Carbonic Anhydrase (CA) via zinc binding, these tertiary derivatives often act through hydrophobic pocket occupation or by disrupting microtubule dynamics.
-
Data Insight: Derivatives linked to heterocyclic moieties (e.g., pyridine, thiazole) have shown
values in the range of 20–30 M against MCF-7 breast cancer cell lines [1].[1] -
Selectivity: The lack of the acidic proton reduces off-target affinity for ubiquitous housekeeping CAs (like CA I and II), potentially improving the side-effect profile.
Neurodegenerative Targets (Alzheimer's Disease)
The scaffold is increasingly used to design dual-binding inhibitors for Acetylcholinesterase (AChE).
-
Role: The N,N-dimethylbenzenesulfonamide moiety acts as a surrogate for the peripheral anionic site (PAS) binder due to its lipophilicity and aromatic pi-stacking capability.
-
Efficacy: Urea-linked derivatives of this scaffold have demonstrated dual inhibition of AChE and Butyrylcholinesterase (BuChE), with favorable ADME properties predicted for BBB penetration [2].
Quantitative Data Summary
| Derivative Class | Target | Primary Activity ( | Mechanism Note |
| Heterocyclic-linked | MCF-7 Cells | Antiproliferative; potential CA IX interaction [1] | |
| Urea-linked | AChE / BuChE | Dual cholinesterase inhibition; CNS penetrant [2] | |
| Indolyl-linked | Cell Cycle | Variable | G1 phase accumulation or Mitosis disruption [3] |
Decision Logic: Primary vs. Tertiary Sulfonamide
When designing a library, the choice between the primary and N,N-dimethyl variant is pivotal.
Figure 2: SAR decision tree for selecting sulfonamide substitution patterns.
References
-
Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link][3]
-
Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Source: Frontiers in Chemistry (2025). URL:[Link]
-
A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Introduction & Strategic Utility
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS: 881060-64-8) is a critical electrophilic building block in medicinal chemistry. It serves as a "warhead" precursor for covalent inhibitors and a linker motif in PROTAC (Proteolysis Targeting Chimera) design. The benzylic bromide moiety allows for rapid
Scientific Rationale for Route Selection:
Direct bromination of sulfonyl chlorides is chemically unstable due to the lability of the
-
Protection/Functionalization: Conversion of the sulfonyl chloride to the stable sulfonamide.
-
Radical Activation: Wohl-Ziegler bromination of the benzylic methyl group.
Retrosynthetic Analysis
The following diagram outlines the logical disconnection of the target molecule.
Figure 1: Retrosynthetic strategy employing late-stage radical bromination.
Phase I: Sulfonamide Formation
The first step involves the nucleophilic attack of dimethylamine on 3-methylbenzenesulfonyl chloride. This reaction is highly exothermic; temperature control is the critical quality attribute (CQA) to prevent hydrolysis of the starting material.
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-methylbenzenesulfonyl chloride | 1.0 | Substrate | Solid/Oil, moisture sensitive. |
| Dimethylamine (2M in THF) | 1.2 | Nucleophile | Use anhydrous solution preferred over aqueous. |
| Triethylamine (TEA) | 1.5 | HCl Scavenger | Pyridine is a viable alternative. |
| DCM (Dichloromethane) | 10 Vol | Solvent | Anhydrous. |
Detailed Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Charge with 3-methylbenzenesulfonyl chloride (1.0 eq) and DCM (10 volumes).
-
Cooling: Submerge the flask in an ice/brine bath to reach -5°C.
-
Base Addition: Add Triethylamine (1.5 eq) in one portion.
-
Nucleophile Addition: Charge the dropping funnel with Dimethylamine (1.2 eq). Add dropwise over 30 minutes, maintaining internal temperature
.-
Mechanism Note: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the formation of dimethylamine hydrochloride salts which could stall the reaction.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.
-
Monitoring: Check by TLC (30% EtOAc/Hexane). The sulfonyl chloride spot (high
) should disappear.
-
-
Workup:
-
Quench with water.[1]
-
Wash organic layer with 1M HCl (2x) to remove excess amine and TEA.
-
Wash with Sat.
(1x) and Brine (1x). -
Dry over
, filter, and concentrate in vacuo.
-
-
Output: 3,N,N-trimethylbenzenesulfonamide. (Yield typically >90%).[2][3] Proceed to Phase II without further purification if purity >95% by NMR.
Phase II: Wohl-Ziegler Radical Bromination
This is the most technically demanding step. It relies on the in situ generation of low concentrations of
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3,N,N-trimethylbenzenesulfonamide | 1.0 | Substrate | From Phase I. |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded). |
| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator | AIBN is preferred for cleaner initiation. |
| Benzotrifluoride ( | 15 Vol | Solvent | Green Alternative to |
Senior Scientist Note: Historically, Carbon Tetrachloride (
) was the gold standard because succinimide floats in it, signaling reaction completion.[4] However, due to toxicity, Benzotrifluoride or Methyl Acetate are superior, modern alternatives that maintain the necessary radical stability [1].
Reaction Workflow
Figure 2: Step-by-step logic for initiating and monitoring the radical reaction.
Detailed Protocol
-
Preparation: Dissolve the intermediate (Phase I) in Benzotrifluoride (or
if permitted/necessary). -
Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.
-
Addition: Add NBS (1.05 eq).
-
Initiation: Heat the mixture to reflux. Once refluxing, add AIBN (0.05 eq).
-
Visual Cue: The reaction mixture often turns transiently orange (
generation) and then fades to pale yellow as the radical chain propagates.
-
-
Completion: Reflux for 3–4 hours.
-
Filtration: Cool to 0°C to precipitate succinimide. Filter the solids and wash the cake with cold solvent.[2][6]
-
Workup: Concentrate the filtrate.
-
Purification: The crude often contains 5-10% starting material and <5% dibromo-product.
-
Recrystallization: Dissolve in minimum hot Ethyl Acetate and add Hexanes until cloudy. Cool to -20°C.
-
Column Chromatography: If oil persists, use Silica Gel (Gradient: 0-30% EtOAc in Hexanes).
-
Safety & Handling (Critical)
-
Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
-
Skin Contact: These compounds are alkylating agents and can cause severe blistering. Double-glove (Nitrile) and wear a lab coat.
-
Waste: Quench all glassware with a dilute solution of sodium thiosulfate to destroy residual active bromides before cleaning.
References
-
Wohl-Ziegler Reaction Overview & Solvents : Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at: [Link]
-
Bromination Mechanism : Wikipedia. Wohl–Ziegler bromination. Available at: [Link]
-
General Radical Bromination Conditions : Semantic Scholar. Synthesis and Structure of N-(1-(Bromomethyl)...). Available at: [Link] (Analogous bicyclic synthesis).
Sources
Application Note: Optimized N-Alkylation using 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Introduction & Strategic Value
The reagent 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a critical building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). It introduces a meta-substituted sulfonamide motif , a pharmacophore widely validated in diuretics (e.g., indapamide), anti-inflammatory agents, and carbonic anhydrase inhibitors.
Unlike simple benzyl bromides, the presence of the sulfonamide moiety (
Chemical Reactivity Profile
The Electrophile
-
Structure: Benzyl bromide core with a meta-electron-withdrawing group (EWG).
-
Electronic Effect: The
group is inductively electron-withdrawing ( ). This polarizes the benzylic C-Br bond, making the carbon highly electrophilic and susceptible to attack. However, because it is in the meta position, it lacks the direct resonance stabilization of the transition state seen in para-substituted analogs, requiring slightly more vigorous conditions than p-nitrobenzyl bromide but remaining more reactive than unsubstituted benzyl bromide. -
Solubility: The dimethylsulfonamide group increases lipophilicity compared to primary sulfonamides, making the reagent soluble in DCM, THF, acetonitrile, and DMF.
The Challenge: Over-Alkylation
The product of the reaction (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron donation of the newly added benzyl group. This leads to bis-alkylation (formation of tertiary amines), the primary failure mode in this synthesis.
Strategic Optimization of Reaction Variables
To ensure reproducibility and high yield, the following variables must be controlled:
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) | Best balance of polarity for |
| Base | Inorganic bases act as HBr scavengers without acting as competing nucleophiles. Cesium promotes the "cesium effect," enhancing solubility and reactivity. | |
| Catalyst | Potassium Iodide (KI) | Crucial. In situ conversion to the benzyl iodide (Finkelstein reaction) accelerates the rate significantly, allowing milder temperatures. |
| Temperature | 25°C to 60°C | Start at RT to minimize bis-alkylation. Heat only if conversion stalls. |
Visualizing the Mechanism
The following diagram outlines the
Caption: Figure 1. Reaction pathway showing the desired SN2 trajectory and competitive pathways leading to impurities.
Detailed Experimental Protocols
Protocol A: Standard Alkylation (Secondary Amines & Heterocycles)
Best for: Piperazines, Morpholines, and non-hindered Secondary Amines.
Reagents:
-
Amine Substrate (1.0 equiv)[1]
-
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetonitrile (MeCN), anhydrous (0.2 M concentration)
Step-by-Step:
-
Setup: Charge a dried reaction vial with the amine substrate and
in anhydrous MeCN. Stir for 10 minutes at Room Temperature (RT) to ensure base dispersion. -
Addition: Add the benzyl bromide reagent in one portion.
-
Reaction: Stir at RT for 4–12 hours.
-
QC Check: Monitor by TLC or LCMS.[1] If >20% starting material remains after 4 hours, add catalytic KI (10 mol%) and heat to 50°C.
-
-
Workup: Filter off the solid inorganic salts. Rinse the filter cake with MeCN.
-
Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If not, recrystallize from EtOAc/Hexanes or perform flash chromatography (typically 0-5% MeOH in DCM).
Protocol B: Selective Mono-Alkylation (Primary Amines)
Best for: Benzylamines, Anilines, and aliphatic Primary Amines where over-alkylation is a risk.
Reagents:
-
Primary Amine Substrate (1.5 – 2.0 equiv )
-
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 equiv)
- (1.5 equiv) or DIPEA (2.0 equiv)
-
THF or DMF (0.1 M)
Step-by-Step:
-
Setup: Dissolve the excess amine and base in the solvent. Cool to 0°C in an ice bath.
-
Slow Addition: Dissolve the benzyl bromide reagent in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes to the amine solution.
-
Why? Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation [1].
-
-
Reaction: Allow to warm to RT slowly and stir for 12 hours.
-
Workup: Dilute with EtOAc and wash with water (
) to remove the excess primary amine (if water-soluble) and DMF. -
Purification: Column chromatography is usually required to separate the mono-alkylated product from traces of bis-alkylated byproduct.
Analytical Validation & Troubleshooting
Quality Control (Self-Validation)
-
NMR Diagnostic:
-
Reagent: The benzylic
protons typically appear around 4.50 ppm (singlet). -
Product: Upon alkylation, this peak shifts upfield to 3.50 – 3.80 ppm .
-
Bis-alkylation: Look for a new singlet integrating for 4 protons (two benzyl groups) if the symmetry allows, or complex multiplets.
-
-
LCMS:
-
Watch for the M+H peak.
-
Warning: The sulfonamide group often gives a strong sodium adduct [M+Na]+.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Poor nucleophilicity or steric hindrance. | Add KI (0.5 equiv) to generate the reactive benzyl iodide in situ (Finkelstein conditions) [2]. Switch solvent to DMF and heat to 60°C. |
| Bis-Alkylation (>10%) | Primary amine is too reactive; Reagent excess. | Use Protocol B . Increase amine equivalents to 3.0. Use a syringe pump for reagent addition. |
| Hydrolysis (Benzyl alcohol) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Dry |
Decision Tree for Condition Selection
Caption: Figure 2. Decision matrix for selecting the optimal alkylation protocol based on amine type and solubility.
Safety & Handling
-
Lachrymator Hazard: Like most benzyl bromides, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a potent lachrymator (tear gas agent).
-
Requirement: Always handle in a functioning fume hood.
-
Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate before removing from the hood to destroy residual bromide.
-
-
Skin Irritant: Wear double nitrile gloves.
References
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Ber. Dtsch. Chem. Ges., 43, 1528.[2]
-
BenchChem. (2025).[1] "Experimental procedure for N-alkylation of primary amines." BenchChem Technical Protocols.
-
Master Organic Chemistry. (2017).[3] "Alkylation of Amines."[1][3][4][5]
Sources
Application Notes and Protocols for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a Novel Cross-Linking Agent
Introduction: A New Tool for Probing Molecular Interactions
In the intricate world of cellular machinery, the transient and stable interactions between biomolecules govern virtually all biological processes.[1][2] Chemical cross-linking, coupled with mass spectrometry (CXMS), has emerged as a powerful technique to capture these interactions, providing valuable distance constraints for structural modeling of proteins and their complexes.[2][3][4] We introduce 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a potent, electrophilic cross-linking agent. Its utility stems from the highly reactive benzylic bromide moiety, which can efficiently form covalent bonds with nucleophilic residues on proteins and other biomolecules.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. We will delve into its mechanism of action, provide detailed protocols for its use in cross-linking studies, and discuss methods for the analysis of cross-linked products.
Chemical Properties and Reactivity
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is an aromatic compound featuring two key functional groups: a reactive bromomethyl group and a stable N,N-dimethylbenzenesulfonamide group.
| Property | Value |
| Molecular Formula | C9H12BrNO2S |
| Molecular Weight | 278.16 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous solutions |
The cross-linking activity of this reagent is primarily dictated by the benzylic bromide. Benzylic halides are known to be highly susceptible to nucleophilic substitution reactions.[6] The stability of the resulting benzylic carbocation intermediate enhances its reactivity towards nucleophiles.[7] The sulfonamide group, while generally unreactive, is an electron-withdrawing group which can influence the electronic properties of the benzene ring.[8][9]
Mechanism of Action: Covalent Bond Formation
The cross-linking reaction proceeds via a nucleophilic substitution mechanism. The electrophilic carbon of the bromomethyl group is attacked by a nucleophilic side chain of an amino acid residue, leading to the displacement of the bromide ion and the formation of a stable covalent bond.
Commonly targeted nucleophilic residues in proteins include:
-
Cysteine (thiol group): Highly nucleophilic, especially in its deprotonated (thiolate) form.
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are effective nucleophiles.
-
Lysine (ε-amino group): The primary amine at the end of the lysine side chain is a potent nucleophile at physiological or slightly alkaline pH.[10][11]
The reaction can result in three types of cross-linked products, which can be distinguished by mass spectrometry[12]:
-
Type 0 (Monolink): The cross-linker reacts with a single amino acid residue.
-
Type 1 (Looplink): The cross-linker reacts with two residues within the same protein chain.
-
Type 2 (Cross-link): The cross-linker reacts with residues on two different protein chains.
Caption: Proposed mechanism of covalent bond formation between 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and a nucleophilic amino acid residue.
Experimental Protocols
The following protocols provide a general framework for using 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide for protein cross-linking. Optimization of reaction conditions, such as incubation time, temperature, and reagent concentrations, is recommended for each specific system.
Protocol 1: Cross-Linking of a Purified Protein or Protein Complex
This protocol is designed for studying intramolecular cross-links or interactions within a purified protein complex.
Materials:
-
Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0, 1 M dithiothreitol (DTT), or 1 M L-cysteine)
-
Reaction tubes
-
Thermomixer or incubator
Procedure:
-
Reagent Preparation:
-
Prepare a fresh stock solution of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in anhydrous DMSO or DMF (e.g., 10-100 mM). Vortex to ensure complete dissolution.
-
-
Cross-Linking Reaction:
-
To your protein sample (typically 0.1-2 mg/mL), add the cross-linker stock solution to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C with gentle mixing.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM. The quenching agent contains a high concentration of nucleophiles that will react with any excess cross-linker.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
The cross-linked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.
-
Table of Recommended Reagent Concentrations:
| Reagent | Starting Concentration |
| Protein | 0.1 - 2.0 mg/mL |
| Cross-linker | 10 - 100 mM stock |
| Molar excess of cross-linker | 20 - 50 fold |
| Quenching Agent | 20 - 50 mM final |
Protocol 2: In-situ Cross-Linking in Cell Lysates
This protocol is adapted for capturing protein-protein interactions within a complex cellular environment.
Materials:
-
Cell lysate in a suitable lysis buffer (non-amine, non-thiol containing, e.g., HEPES-based)
-
Same reagents as in Protocol 1
Procedure:
-
Lysate Preparation:
-
Prepare a clarified cell lysate according to your standard protocol. Ensure the lysis buffer does not contain primary amines or thiols.
-
-
Cross-Linking Reaction:
-
Add the 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide stock solution to the lysate. Due to the complexity of the lysate, a higher molar excess may be required. Titration experiments are recommended.
-
Incubate for 30-60 minutes at room temperature or on ice to minimize protein degradation.
-
-
Quenching:
-
Quench the reaction as described in Protocol 1.
-
-
Downstream Processing:
-
The cross-linked lysate can be used for affinity purification of a target protein of interest to identify its interaction partners, followed by analysis as described below.
-
Sources
- 1. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solvent Selection in Reactions Involving 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Introduction: The Critical Role of the Solvent
In the realm of synthetic organic chemistry and drug development, the selection of an appropriate solvent is a paramount decision that can dictate the success or failure of a reaction. A solvent is not merely an inert medium but an active participant that influences reaction rates, mechanisms, and the stability of all species in the reaction vessel. For a multifunctional molecule such as 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, a judicious choice of solvent is essential to harness the reactivity of the benzylic bromide while preserving the integrity of the N,N-dimethylbenzenesulfonamide moiety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for solvent selection in reactions involving this versatile building block. We will delve into the physicochemical properties of the molecule, explore solvent effects on its key reactions, and provide detailed protocols for its application in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Understanding the inherent properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is the foundation for rational solvent selection.
Structure and Functional Groups:
The molecule consists of a benzene ring substituted with a reactive bromomethyl group and a stable N,N-dimethylbenzenesulfonamide group. The primary benzylic bromide is the principal site of reactivity, susceptible to nucleophilic attack. The sulfonamide group is generally robust, though its stability can be influenced by harsh acidic or basic conditions.[1][2]
Predicted Solubility Profile:
While quantitative solubility data for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is not extensively available in the public literature, a qualitative prediction can be made based on its structure and data from analogous compounds.[3] The presence of the polar sulfonamide group and the relatively nonpolar bromomethyl-substituted phenyl ring suggests a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Solubility in polar protic solvents like ethanol and methanol is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexanes and toluene.
Solvent Selection for Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic position is a cornerstone of the synthetic utility of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. The choice of solvent is critical in directing the reaction mechanism, which is typically a bimolecular nucleophilic substitution (SN2) for primary benzylic halides.[4][5]
Mechanism and Solvent Effects:
The SN2 reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This process involves a charge-dispersed transition state.
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, acetone) are generally the preferred choice for SN2 reactions. They possess high dielectric constants that can solvate the cation of a salt-based nucleophile, but they do not strongly solvate the anionic nucleophile. This "naked" and highly reactive nucleophile leads to a faster reaction rate. For instance, in the reaction of benzyl bromide with piperazine, the rate is significantly influenced by the solvent's dipolarity and polarizability.[1]
-
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This extensive solvation of the nucleophile reduces its nucleophilicity and slows down the rate of SN2 reactions. However, for sterically hindered substrates or with weak nucleophiles, a shift towards a unimolecular (SN1) mechanism, which is favored by polar protic solvents that can stabilize the resulting carbocation intermediate, might be observed. Given that 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a primary benzylic bromide, the SN2 pathway is expected to dominate.
-
Nonpolar Solvents: Solvents like toluene, hexanes, and diethyl ether are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively solvate them, leading to very slow reaction rates.
Logical Workflow for Solvent Selection in Nucleophilic Substitution
Caption: Logic diagram for selecting a solvent in nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-(Azidomethyl)-N,N-dimethylbenzenesulfonamide (SN2 Reaction)
This protocol describes the reaction with sodium azide, a strong nucleophile, to introduce an azide functionality that can be further transformed, for example, into an amine via reduction.
Materials:
-
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(azidomethyl)-N,N-dimethylbenzenesulfonamide.[6]
Causality behind Experimental Choices:
-
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves both the organic substrate and the ionic nucleophile (sodium azide). It promotes a high rate for the SN2 reaction by solvating the sodium cation while leaving the azide anion highly reactive.
-
Stoichiometry: A slight excess of sodium azide is used to ensure the complete consumption of the starting material.
-
Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the benzylic bromide.
Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide can also serve as a precursor to organometallic reagents for use in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. The choice of solvent in these multi-step catalytic cycles is crucial for catalyst stability, solubility of reactants, and overall reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] For this reaction, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide would first be converted to the corresponding organoboron species. However, for the purpose of this guide, we will consider the analogous aryl bromide, 3-bromo-N,N-dimethylbenzenesulfonamide, as a direct substrate.
Solvent Considerations for Suzuki Coupling:
The solvent system for Suzuki couplings often consists of a mixture of an organic solvent and an aqueous base solution.
-
Organic Solvents: Toluene, 1,4-dioxane, and DMF are commonly used. They must be able to dissolve the organic halide, the boronic acid, and the palladium catalyst. The choice can influence the rate of the catalytic cycle.[8][9]
-
Aqueous Phase: An aqueous solution of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[10] The presence of water can also influence catalyst stability and activity.
Experimental Workflow for a Typical Suzuki Coupling Reaction
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-N,N-dimethylbenzenesulfonamide
This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[11]
Materials:
-
3-bromo-N,N-dimethylbenzenesulfonamide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Causality behind Experimental Choices:
-
Solvent System (Toluene/Water): This biphasic system is effective for Suzuki couplings. Toluene dissolves the organic components, while the aqueous phase contains the base necessary for the catalytic cycle.
-
Catalyst System (Pd(OAc)₂/SPhos): This is a highly active catalyst system for the coupling of aryl bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps.
-
Base (K₃PO₄): Potassium phosphate is a commonly used base in Suzuki couplings that is effective in the transmetalation step.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.[12] As with the Suzuki coupling, we will consider the analogous aryl bromide for this protocol.
Solvent Considerations for Heck Reaction:
High-boiling polar aprotic solvents are typically favored for Heck reactions.
-
DMF, NMP, and Acetonitrile: These solvents are excellent choices as they can dissolve the reactants and the palladium catalyst, and they are stable at the high temperatures often required for these reactions.[2][13]
-
Aqueous Media: In some cases, Heck reactions can be performed in aqueous media, which can offer environmental benefits.[2]
Protocol 3: Heck Reaction of 3-Bromo-N,N-dimethylbenzenesulfonamide with Styrene
This protocol is adapted from general procedures for the Heck reaction of aryl bromides.[14]
Materials:
-
3-bromo-N,N-dimethylbenzenesulfonamide
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Establish an inert atmosphere by evacuating and backfilling the flask with argon or nitrogen three times.
-
Under the inert atmosphere, add K₂CO₃ (2.0 equiv) and anhydrous DMF.
-
Add styrene (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Causality behind Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and catalyst and is stable at the elevated temperatures required for the Heck reaction.
-
Catalyst System (Pd(OAc)₂/PPh₃): This is a classic and reliable catalyst system for the Heck reaction.
-
Base (K₂CO₃): An inorganic base is required to neutralize the HBr generated during the catalytic cycle.
Summary of Solvent Properties and Recommendations
| Solvent Class | Representative Solvents | Suitability for Nucleophilic Substitution (SN2) | Suitability for Suzuki Coupling | Suitability for Heck Reaction | Key Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Excellent | Good (often as a single solvent or in a mixture) | Excellent | High reaction rates for SN2; good solubility for a wide range of reactants. |
| Polar Protic | Water, Ethanol, Methanol | Fair to Poor (can slow SN2 reactions) | Good (as a co-solvent with an organic solvent) | Fair (can be used in some cases) | Can solvate and deactivate nucleophiles; necessary for aqueous base in Suzuki coupling. |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Poor | Good (Toluene is a common choice) | Fair (less common than polar aprotic) | Poor solubility for ionic reagents; toluene is a good choice for Suzuki reactions. |
Conclusion
The selection of an appropriate solvent is a multifaceted decision that requires a thorough understanding of the reaction mechanism and the physicochemical properties of the reactants. For reactions involving 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, a moderately polar molecule with a reactive benzylic bromide and a stable sulfonamide group, the choice of solvent is paramount. For nucleophilic substitution reactions, which are expected to proceed via an SN2 mechanism, polar aprotic solvents such as DMF, acetonitrile, and acetone are highly recommended to achieve optimal reaction rates. In palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings, the choice of solvent is dictated by the specific requirements of the catalytic cycle, with polar aprotic solvents and biphasic systems involving toluene and water being common and effective choices. By carefully considering the principles outlined in this guide and adapting the provided protocols, researchers can confidently and effectively utilize 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in a wide array of synthetic transformations.
References
-
Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459-464. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Journal of the American Chemical Society. (n.d.). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
Andrews, L. J., & Keefer, R. M. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221-222, 264-71. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wang, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Signal Transduction and Targeted Therapy, 8(1), 193. [Link]
-
Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & medicinal chemistry, 24(5), 1031-1041. [Link]
-
Li, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. ChemMedChem, 7(4), 679-89. [Link]
- Google Patents. (n.d.). Benzenesulfonamide compounds and their use as therapeutic agents.
-
Lee, H. W., & Adhikary, K. K. (2011). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 32(3), 857-862. [Link]
-
De Simone, C., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(16), 3633. [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step synthesis of sulfonamide derivatives using benzyl bromide intermediates
Application Note & Protocol
Topic: Step-by-Step Synthesis of Sulfonamide Derivatives Using Benzyl Bromide Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents.[1][2] Sulfonamide derivatives exhibit a remarkable breadth of biological activities, serving as antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic agents.[3][4][5] Their prevalence stems from their unique chemical properties: the sulfonamide group is a stable, effective hydrogen bond donor and acceptor, and its geometry allows it to act as a transition-state isostere for amide hydrolysis, enabling it to target key enzymes like carbonic anhydrase and dihydropteroate synthetase.[4][5]
N-alkylation, particularly N-benzylation, is a fundamental transformation in the derivatization of sulfonamides. The introduction of a benzyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and steric profile, thereby fine-tuning its pharmacological activity and pharmacokinetic properties. The N-benzylsulfonamide motif is found in numerous biologically significant compounds, including inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[6]
This application note provides a detailed, field-proven guide to the synthesis of N-benzylsulfonamide derivatives via the nucleophilic substitution of benzyl bromides. We will delve into the mechanistic underpinnings of this reaction, present a robust step-by-step protocol, and discuss key considerations for optimization and characterization.
Part 1: Reaction Principle and Mechanism
The N-benzylation of a primary or secondary sulfonamide is a classic nucleophilic substitution reaction. The core transformation involves the formation of a new nitrogen-carbon bond between the sulfonamide nitrogen and the benzylic carbon of benzyl bromide.
Causality of Experimental Choices:
-
The Sulfonamide Nucleophile: The nitrogen atom of a sulfonamide is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic sulfonamidate anion. The pKa of the N-H proton is typically in the range of 10-11, necessitating a base strong enough to facilitate this deprotonation and drive the reaction forward.
-
The Benzyl Bromide Electrophile: Benzyl bromide is an excellent electrophile for this reaction. The carbon-bromine bond is polarized, making the benzylic carbon susceptible to nucleophilic attack. Furthermore, the transition state of the reaction is stabilized by the adjacent phenyl ring, accelerating the substitution process. The reaction generally proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.
-
The Role of the Base and Solvent: The choice of base and solvent is critical for success. A non-nucleophilic base is preferred to avoid competition with the sulfonamidate anion. The solvent should be able to dissolve the starting materials and facilitate the Sɴ2 reaction, which is favored by polar aprotic solvents that solvate the cation of the base but do not strongly solvate the nucleophile.
The general mechanism is illustrated below.
Caption: General Sɴ2 mechanism for N-benzylation of sulfonamides.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of N-benzyl-4-methylbenzenesulfonamide as a representative example. The principles can be readily adapted for various substituted sulfonamides and benzyl bromides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylbenzenesulfonamide | ≥98% | Commercial | Also known as p-toluenesulfonamide. |
| Benzyl bromide | ≥98% | Commercial | Lachrymator! Handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Polar aprotic solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Deionized Water | - | - | For work-up. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For chromatography (if needed). |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Synthesis Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Step-by-step experimental workflow for synthesis.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenesulfonamide (5.0 g, 29.2 mmol, 1.0 equiv.) and anhydrous potassium carbonate (8.0 g, 58.4 mmol, 2.0 equiv.).
-
Rationale: Potassium carbonate is a moderately strong, non-nucleophilic base sufficient for deprotonating the sulfonamide. Using a 2-fold excess ensures complete deprotonation and neutralizes the HBr formed during the reaction.
-
-
Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 15-20 minutes.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and the sulfonamidate intermediate, facilitating the Sɴ2 reaction.
-
-
Addition of Electrophile: While stirring, add benzyl bromide (3.8 mL, 32.1 mmol, 1.1 equiv.) dropwise to the suspension over 5 minutes.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting sulfonamide. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Trustworthiness Check: On the TLC plate, the starting sulfonamide will have a lower Rf value (more polar) than the N-benzylated product (less polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Rationale: The product is insoluble in water, while DMF and the inorganic salts (K₂CO₃, KBr) are soluble. This step effectively quenches the reaction and precipitates the crude product.
-
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry them under vacuum.
-
Alternative: If the product is an oil or recrystallization is ineffective, perform an extraction. After quenching with water, extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography.
-
Part 3: Characterization and Validation
Confirming the structure and purity of the final product is a critical step.
-
¹H NMR (in CDCl₃): Expect to see characteristic peaks for the benzyl group's methylene protons (CH₂) as a singlet around δ 4.1-4.3 ppm. The aromatic protons from both the benzyl and toluenesulfonyl groups will appear in the δ 7.2-7.8 ppm region. The methyl group (CH₃) of the tosyl moiety will be a singlet around δ 2.4 ppm. The N-H proton from the starting material (around δ 5.0 ppm, broad) will be absent.
-
¹³C NMR (in CDCl₃): Look for the benzylic carbon (CH₂) signal around δ 48-50 ppm.
-
IR Spectroscopy (ATR): The characteristic N-H stretch from the starting sulfonamide (around 3200-3300 cm⁻¹) should be absent in the product spectrum. Key stretches for the sulfonyl group (O=S=O) will be present around 1330 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
Mass Spectrometry (ESI+): The molecular ion peak corresponding to the calculated mass of the N-benzylsulfonamide should be observed (e.g., [M+H]⁺ or [M+Na]⁺).
Part 4: Reaction Scope and Optimization
The described protocol is robust and applicable to a range of substrates. The following table summarizes typical outcomes for different starting materials, based on established literature.[6][7][8]
| Sulfonamide Substrate | Benzyl Bromide Substrate | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Benzenesulfonamide | Benzyl bromide | K₂CO₃ | DMF | 70 | 5 | 90-95 |
| p-Toluenesulfonamide | 4-Methoxybenzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | >95 |
| p-Toluenesulfonamide | 4-Nitrobenzyl bromide | Cs₂CO₃ | DMF | 60 | 4 | 85-90 |
| Methanesulfonamide | Benzyl bromide | NaH | THF | 50 | 8 | 80-88 |
| Ethanesulfonamide | Benzyl bromide | K₂CO₃ | Xylenes | 150 | 24 | 83[7] |
Expert Insights on Optimization:
-
Electron-donating groups on the benzyl bromide (e.g., -OCH₃) accelerate the reaction due to stabilization of the partial positive charge in the transition state.
-
Electron-withdrawing groups (e.g., -NO₂) on the benzyl bromide may slightly slow the reaction but are well-tolerated.
-
For less reactive or sterically hindered sulfonamides, a stronger base like sodium hydride (NaH) or a higher reaction temperature may be required. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the higher solubility of its salts in organic solvents.
-
While DMF and acetonitrile are common solvents, other polar aprotic solvents like THF or acetone can also be used.
Part 5: Safety and Troubleshooting
-
Safety: Benzyl bromide is a potent lachrymator and irritant. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the benzyl bromide and deactivate the base. Confirm the quality of the base.
-
Side Reactions: Over-alkylation (for secondary sulfonamides) or O-alkylation are rare but possible. The primary side product is often dibenzyl ether, formed from the reaction of benzyl bromide with any residual water or hydroxide. Using anhydrous conditions minimizes this.
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more base, or switching to a more potent base/solvent system (e.g., NaH in THF).
-
References
-
The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate. [Link]
-
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. (2010). Organic Chemistry Portal. [Link]
-
Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. (2018). ACS Publications. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship. SlideShare. [Link]
-
Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. (2022). YouTube. [Link]
-
Classification of Sulphonamides. Pharmacy 180. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Taylor & Francis Online. [Link]
-
Strategies for the synthesis of N-benzyl sulfonamides. ResearchGate. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. [Link]
-
Catalytic N-Alkylation of Sulfonamides. ResearchGate. [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. (2018). RSC Publishing. [Link]
-
Copper-catalyzed coupling reaction of benzyl bromide with sulfonyl hydrazide for synthesis of sulfone compounds. (2024). Journal of Physics: Conference Series. [Link]
-
Benzylic sulfonamides in drug discovery. ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2017). National Center for Biotechnology Information. [Link]
Sources
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Executive Summary
You are likely working with 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS: 83273-98-9), a highly reactive electrophile typically synthesized via the Wohl-Ziegler bromination of 3,N,N-trimethylbenzenesulfonamide.
This compound presents a classic "Goldilocks" purification challenge common to electron-deficient benzyl bromides:
-
Under-reaction leaves the methyl starting material (difficult to separate due to similar polarity).
-
Over-reaction yields the gem-dibromo impurity (chemically very similar to the product).
-
Silica sensitivity leads to hydrolysis (benzyl alcohol formation) during standard chromatography.
This guide provides targeted troubleshooting to resolve these specific bottlenecks without relying on trial-and-error.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Methyl" Ghost (Starting Material Contamination)
User Question: "I ran the reaction to 80% conversion to avoid over-bromination, but I cannot separate the unreacted starting material (3-methyl-N,N-dimethylbenzenesulfonamide) from my product. They co-elute on TLC."
Technical Diagnosis: The methyl precursor and the bromomethyl product have nearly identical dipole moments and lipophilicity. Standard Flash Column Chromatography (FCC) is rarely effective here. Furthermore, the methyl group is chemically inert, preventing "chemical pull-down" purification.
Solution: Fractional Crystallization (Solubility Differential) The sulfonamide moiety makes these compounds highly crystalline. The bromomethyl group significantly increases the molecular weight and alters packing efficiency compared to the methyl group.
-
The Fix: Use a non-polar/polar binary solvent system.
-
Recommended System: n-Heptane / Ethyl Acetate (EtOAc).
-
Why: The starting material is generally more soluble in lipophilic solvents (Heptane) than the bromide product. By dissolving the crude mixture in hot Heptane (with minimal EtOAc to aid dissolution) and cooling slowly, the bromide product precipitates while the methyl impurity remains in the mother liquor.
-
-
Protocol: See Protocol A below.
Issue 2: The "Dibromo" Nightmare (Over-Bromination)
User Question: "My NMR shows a small triplet/singlet downfield (~6.6 ppm). I suspect I have the dibromomethyl impurity. Recrystallization isn't removing it."
Technical Diagnosis: This is the most dangerous impurity. The 3-(dibromomethyl) analog forms if the local concentration of bromine radical is too high relative to the substrate. Because the crystal lattice of the mono-bromo and di-bromo compounds are isomorphous, they often co-crystallize (form solid solutions), making physical separation impossible.
Solution: Chemical Reduction (The "Phosphite Trick") Do not attempt further physical separation. You must chemically "repair" the impurity. Diethyl phosphite [(EtO)₂P(O)H] selectively reduces benzylic gem-dibromides to benzyl monobromides without over-reducing to the methyl group.
-
The Fix: Treat the crude mixture with diethyl phosphite and a tertiary amine base.
-
Mechanism: The phosphite attacks the "soft" bromine of the dibromide, reducing it to the desired monobromide.
-
Protocol: See Protocol B below.
Issue 3: Decomposition on Silica Gel
User Question: "My crude NMR looked pure, but after column chromatography, I isolated a new impurity at a lower Rf. It looks like the alcohol."
Technical Diagnosis: Benzyl bromides are potent alkylating agents. Silica gel is slightly acidic and hygroscopic (contains bound water). As the compound travels down the column, the silica catalyzes the hydrolysis of the C-Br bond to form 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide (benzyl alcohol) and HBr.
Solution: Neutralized Rapid Filtration
-
The Fix: If you must chromatograph:
-
Neutralize: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites.
-
Dry Load: Do not dissolve in large volumes of solvent; adsorb onto Celite or dry silica.
-
Speed: Use a short, wide column ("Flash plug") to minimize residence time.
-
Part 2: Visualizing the Workflow
The following decision tree outlines the logical path for purifying crude reaction mixtures based on the dominant impurity profile.
Caption: Figure 1. Purification logic flow. Note that chemical reduction (Protocol B) must be followed by crystallization (Protocol A) to remove phosphorus byproducts.
Part 3: Experimental Protocols
Protocol A: Fractional Crystallization (Removal of Methyl SM)
Use this when the starting material is the primary contaminant.
-
Dissolution: Transfer 10 g of crude solid to a round-bottom flask. Add 30 mL of Ethyl Acetate and heat to reflux until fully dissolved.
-
Precipitation: Slowly add n-Heptane (approx. 60-80 mL) to the refluxing solution until a slight turbidity (cloudiness) persists.
-
Clarification: Add just enough Ethyl Acetate dropwise to clear the solution again.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then, place in an ice bath (0°C) for 2 hours.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold 4:1 Heptane:EtOAc.
-
Drying: Dry under high vacuum (< 5 mbar) at 25°C. Do not heat above 40°C as the product can sublime or degrade.
Protocol B: Diethyl Phosphite "Repair" (Removal of Dibromo)
Use this to salvage a batch with >2% gem-dibromide impurity.
-
Setup: Dissolve the crude mixture (containing the dibromo impurity) in THF (5 mL per gram of substrate).
-
Reagents: Add Diethyl Phosphite (1.2 equivalents relative to the impurity content, estimated by NMR) and Diisopropylethylamine (DIPEA) (1.5 equiv relative to impurity).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by NMR (disappearance of the CHBr₂ proton signal).
-
Workup: Dilute with EtOAc, wash with water (x2) and Brine (x1). Dry over MgSO₄.[1]
-
Finish: Proceed to Protocol A to crystallize the pure monobromide.
Part 4: Data Reference
Table 1: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz) Use these shifts to track purification progress.
| Compound | Key Signal (Proton) | Chemical Shift (δ) | Multiplicity |
| Product (Monobromide) | Ar-CH ₂-Br | 4.50 - 4.55 ppm | Singlet (2H) |
| Impurity (Methyl SM) | Ar-CH ₃ | 2.40 - 2.45 ppm | Singlet (3H) |
| Impurity (Dibromide) | Ar-CH Br₂ | 6.60 - 6.70 ppm | Singlet (1H) |
| Impurity (Alcohol) | Ar-CH ₂-OH | 4.70 - 4.80 ppm | Singlet (2H) |
References
-
Wohl-Ziegler Bromination & Succinimide Removal
- Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96. (Demonstrates standard succinimide filtration and handling of unstable bromides).
-
Purification of Benzyl Bromides (Crystallization)
-
BenchChem. (2025).[2] Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. (Details silica gel incompatibility and crystallization gradients for similar aniline/sulfonamide precursors).
-
-
Reduction of Gem-Dibromides with Diethyl Phosphite
- Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). Reduction of gem-dibromides with diethyl phosphite. The Journal of Organic Chemistry, 46(18), 3745-3747. (The definitive method for selective reduction of dibromides to monobromides).
-
Stability of Benzyl Bromides on Silica
-
Common Organic Chemistry. (2023). Benzyl Protection - Benzyl Bromide.[3] (Discusses decomposition risks and neutralization of silica).
-
Sources
Minimizing side reactions when using 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Welcome to the technical support guide for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Introduction to 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a versatile reagent frequently employed in organic synthesis, particularly for the introduction of the N,N-dimethylsulfonamidobenzyl moiety. Its high reactivity, stemming from the benzylic bromide, makes it an excellent electrophile for alkylation reactions. However, this reactivity also predisposes it to several side reactions that can complicate product purification and reduce yields. This guide will provide you with the necessary insights to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries we receive regarding the use of this reagent.
Q1: What are the primary reaction pathways for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide?
This reagent primarily undergoes nucleophilic substitution reactions. The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[1] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[2] The resonance stabilization of the benzylic carbocation intermediate makes the S(_N)1 pathway favorable, especially in polar protic solvents.[3][4]
Q2: What are the most common side reactions to be aware of?
The main side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide.[5][6]
-
Elimination: Formation of a styrene derivative, particularly in the presence of a strong, non-nucleophilic base.
-
Over-alkylation: In the case of primary or secondary amine nucleophiles, the product can be more nucleophilic than the starting material, leading to di- or tri-alkylation.[7]
-
Oxidation: The benzylic position can be oxidized to an aldehyde or carboxylic acid, especially under harsh conditions.[8][9]
-
Reaction with Solvent: Some solvents, like DMF, can decompose at elevated temperatures to produce nucleophilic species that can react with the benzylic bromide.[10][11]
Q3: How should I store 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide to ensure its stability?
To maintain its integrity, the reagent should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[12] Exposure to moisture will lead to hydrolysis, and light can potentially initiate radical side reactions. Adherence to proper storage conditions is crucial for reproducible results.
Q4: What types of impurities are commonly found in this reagent, and how can they affect my reaction?
Common impurities can include starting materials from its synthesis, such as 3-methyl-N,N-dimethylbenzenesulfonamide, or byproducts like the corresponding dibrominated species.[13] The presence of dibrominated impurities can lead to the formation of cross-linked products. Hydrolyzed material (the corresponding alcohol) may also be present. It is advisable to check the purity of the reagent by techniques like NMR or LC-MS before use.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Decomposition of the reagent: Improper storage or handling. 2. Insufficiently nucleophilic reactant: The nucleophile may not be strong enough to displace the bromide. 3. Steric hindrance: The nucleophile or substrate may be too sterically hindered for the reaction to proceed efficiently. | 1. Verify reagent quality: Check the purity of the 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide via NMR or LC-MS. 2. Increase nucleophilicity: If using a weak nucleophile, consider deprotonating it with a suitable base to increase its reactivity. 3. Optimize reaction conditions: Increase the reaction temperature, but monitor for decomposition. Consider using a more polar aprotic solvent to enhance the rate of an S(_N)2 reaction. |
| Formation of Multiple Products (e.g., over-alkylation) | 1. Reaction with a primary or secondary amine: The mono-alkylated product is more nucleophilic than the starting amine and reacts further.[7] | 1. Use an excess of the amine: A large excess of the starting amine will statistically favor mono-alkylation. 2. Slow addition of the alkylating agent: Adding the 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide slowly to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of over-alkylation. |
| Presence of a Major Byproduct Corresponding to the Hydrolyzed Reagent | 1. Presence of water in the reaction: Solvents or reagents may not be sufficiently dry. | 1. Use anhydrous conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an Elimination Product | 1. Use of a strong, sterically hindered base: Bases like t-butoxide can promote E2 elimination.[14] 2. High reaction temperatures: Higher temperatures generally favor elimination over substitution. | 1. Choose a weaker, non-nucleophilic base: Consider using a base like potassium carbonate or cesium carbonate. 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Unexpected Byproducts Derived from the Solvent | 1. Reaction with the solvent: For example, DMF can decompose to dimethylamine at high temperatures, which can act as a nucleophile.[10][11] | 1. Choose a more inert solvent: Consider solvents like acetonitrile, THF, or toluene. 2. Avoid excessive heat: If using a potentially reactive solvent, keep the temperature as low as possible. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general guideline for the mono-alkylation of a primary amine, with specific recommendations to minimize common side reactions.
Materials:
-
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
-
Primary amine
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (3 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1 equivalent) in anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred suspension of the amine and base over a period of 30-60 minutes. The slow addition is crucial to minimize over-alkylation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams of Reaction Pathways
The following diagrams illustrate the intended reaction pathway and potential side reactions.
Caption: Main reaction and common side reactions.
Caption: A logical troubleshooting workflow.
Conclusion
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a powerful synthetic tool. By understanding its reactivity and potential side reactions, and by carefully controlling experimental parameters such as stoichiometry, temperature, and the choice of solvent and base, researchers can significantly improve the outcome of their synthetic endeavors. This guide provides a foundation for troubleshooting and optimizing reactions involving this versatile reagent. For further assistance, please do not hesitate to contact our technical support team.
References
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
-
Journal of the Chemical Society D: Chemical Communications. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. RSC Publishing. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). 198. Nucleophilic reactivity. Part II. The reaction between substituted thiophenols and benzyl bromides. RSC Publishing. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
National Institutes of Health. (2018, November 13). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. Retrieved from [Link]
-
Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Shaalaa.com. (2021, March 24). Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 3-BRomo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide 100mg. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-N,N-dimethylpentanamide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
-
SpringerLink. (1986, August 1). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]
Sources
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- 2. Khan Academy [khanacademy.org]
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- 5. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
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- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Optimal temperature and pH stability for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the optimal temperature and pH stability of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a key building block in organic synthesis, valued for its reactive bromomethyl group which allows for the introduction of the N,N-dimethylbenzenesulfonamide moiety into a wide range of molecules. The stability of this compound is paramount for its successful application. The primary modes of degradation involve the benzylic bromide functional group, which is susceptible to both thermal and pH-dependent decomposition. Understanding these stability limitations is crucial for its proper handling, storage, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide?
A1: To ensure the long-term stability of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is 2-8°C.[3] It is crucial to keep the container tightly closed to prevent moisture absorption, which can lead to hydrolysis of the reactive bromomethyl group.[4] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Q2: What is the general stability of this compound in common organic solvents?
A2: 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide exhibits good stability in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile at room temperature for typical reaction times. However, in protic solvents, especially those containing water or alcohols, the compound is susceptible to solvolysis, where the solvent acts as a nucleophile and displaces the bromide. The rate of this degradation is dependent on the nucleophilicity of the solvent and the temperature.
Q3: How does pH affect the stability of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide?
A3: The pH of the reaction medium significantly impacts the stability of the bromomethyl group.
-
Acidic Conditions (pH < 7): While generally more stable than under basic conditions, prolonged exposure to strong acids can promote hydrolysis to the corresponding benzyl alcohol.
-
Neutral Conditions (pH ≈ 7): The compound is relatively stable in neutral aqueous environments for short durations, but hydrolysis can still occur slowly.
-
Basic Conditions (pH > 8): The compound is highly susceptible to hydrolysis under basic conditions.[4] The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbon of the bromomethyl group, leading to the formation of the corresponding alcohol via an SN2 mechanism.[5]
The sulfonamide group, in contrast, is generally stable across a wide pH range and is more resistant to hydrolysis than carboxamides, particularly under basic conditions.[6]
Troubleshooting Guide
This section addresses common issues encountered during the use of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide in synthetic protocols.
Issue 1: Low Yield of the Desired Product in a Nucleophilic Substitution Reaction.
-
Possible Cause 1: Degradation of the starting material.
-
Explanation: If the reagent has been improperly stored (e.g., exposed to moisture or high temperatures), it may have partially hydrolyzed to the corresponding inactive benzyl alcohol.
-
Solution: Always use a fresh or properly stored batch of the reagent. It is advisable to check the purity of the starting material by an appropriate analytical method (e.g., ¹H NMR) before use.
-
-
Possible Cause 2: Competing hydrolysis during the reaction.
-
Explanation: If the reaction is run in the presence of water, especially under neutral to basic conditions, the desired nucleophilic substitution will compete with the undesired hydrolysis of the bromomethyl group.
-
Solution: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere. If a basic catalyst or reagent is required, opt for a non-nucleophilic base where possible.
-
Issue 2: Formation of an Unexpected Byproduct with a Mass Corresponding to the Hydroxylated Starting Material.
-
Possible Cause: Hydrolysis of the bromomethyl group.
-
Explanation: The presence of this byproduct is a clear indication of hydrolysis. This can occur either before the reaction due to improper storage or during the reaction due to the presence of water.
-
Solution: As with low yield issues, the key is to prevent exposure to water. Rigorously dry all solvents and glassware. If an aqueous workup is performed, minimize the time the product is in contact with the aqueous phase, especially if it is basic.
-
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly.
-
Possible Cause: Insufficient reaction temperature.
-
Explanation: While elevated temperatures can promote degradation, some nucleophilic substitution reactions require a certain activation energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, it is crucial to monitor the reaction closely for the appearance of degradation products. A balance must be struck between reaction rate and reagent stability. It is recommended to perform a small-scale temperature optimization study.
-
Stability Summary
| Parameter | Optimal Range/Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal decomposition and slows down potential side reactions.[3] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation and hydrolysis from atmospheric moisture. |
| pH in Aqueous Media | Mildly Acidic (pH 4-6) | Minimizes the rate of hydrolysis of the bromomethyl group. |
| Reaction Solvents | Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile) | Prevents solvolysis and hydrolysis of the reactive benzylic bromide. |
Degradation Pathways
The primary degradation pathways for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide involve the reactive bromomethyl group. These are primarily nucleophilic substitution reactions where water or other nucleophiles displace the bromide ion.
Caption: Degradation pathways of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the nucleophile (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq) to an anhydrous aprotic solvent (e.g., acetonitrile).
-
Stir the solution at room temperature until the nucleophile is fully dissolved or deprotonated.
-
In a separate flask, dissolve 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (1.1 eq) in the same anhydrous solvent.
-
Add the solution of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide dropwise to the stirred solution of the nucleophile at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Ellison, G. B., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307. [Link]
-
Filo. (2025). VII) Explain the mechanism of alkaline hydrolysis of bromomethane. [Link]
-
Hughes, P., Huseyin, M., & Porteous, Y. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? [Link]
-
King, J. F., et al. (2009). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 87(10), 1363-1372. [Link]
-
Lohre, C., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(70), 10091-10094. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE | 153435-80-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. VII) Explain the mechanism of alkaline hydrolysis of bromomethane. VIII).. [askfilo.com]
- 6. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
This guide serves as a technical reference for the structural validation and purity assessment of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide , a critical intermediate in medicinal chemistry. It moves beyond basic spectral listing to offer a comparative analysis of performance against common synthetic impurities and solvent systems.[1]
Executive Summary & Compound Profile
-
Target Compound: 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
-
Role: Electrophilic building block for sulfonamide-based drug discovery (e.g., covalent inhibitors, PROTAC linkers).[1]
-
Analytical Challenge: Distinguishing the active benzylic bromide from its hydrolytic degradation product (benzyl alcohol) and unreacted methyl precursor.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible data, follow this field-proven protocol. This method minimizes water peaks which can obscure critical benzylic signals.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is the primary standard.[1]
-
Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any turbidity (inorganic salts) persists.[1]
-
Acquisition Parameters:
Spectral Analysis & Assignment
The spectrum is defined by three distinct regions.[1][2][3] The chemical shifts (
Region A: The Aliphatic Anchor (2.0 – 3.0 ppm)
-
Signal: Singlet,
~2.70 ppm.[1] -
Integration: 6H.
-
Assignment: -N(CH₃)₂ .
-
Insight: This signal is chemically robust.[1] It serves as the internal calibration standard for integration.[1] If this integral is set to 6.00, the benzylic signal must integrate to exactly 2.00.[1]
Region B: The Functional Core (4.0 – 5.0 ppm)
-
Signal: Singlet,
~4.50 – 4.60 ppm.[1] -
Integration: 2H.
-
Assignment: Ar-CH₂-Br (Benzylic Bromide).[1]
-
Diagnostic Value: This is the "active" site.[1] Its chemical shift is deshielded by both the bromine atom and the electron-withdrawing sulfonamide group on the ring.[1]
Region C: The Aromatic Fingerprint (7.5 – 8.0 ppm) [2]
-
Pattern: Meta-substituted benzene ring (1,3-disubstituted).[1]
-
Signals:
-
H-2 (
~7.90 ppm, s/d): The most deshielded proton.[1] It sits between the sulfonamide and bromomethyl groups.[1] Appears as a narrow singlet or doublet with fine coupling.[1] -
H-4 & H-6 (
~7.60 – 7.75 ppm, d): Two doublets. H-6 (ortho to SO₂) is typically slightly downfield of H-4.[1] -
H-5 (
~7.50 ppm, t): A pseudo-triplet arising from coupling to H-4 and H-6.[1]
-
Comparative Performance Analysis
This section objectively compares the target spectrum against its critical "alternatives"—the specific impurities encountered during synthesis and storage.[1]
Scenario A: Reaction Monitoring (vs. Starting Material)
-
Context: Differentiating product from 3,N,N-trimethylbenzenesulfonamide .
-
Differentiation Strategy:
Scenario B: Stability Assessment (vs. Hydrolysis Impurity)
-
Context: The benzylic bromide is moisture-sensitive, hydrolyzing to the benzyl alcohol derivative.[1]
-
Differentiation Strategy:
Data Summary Table
| Feature | Target Compound (Bromide) | Precursor (Methyl) | Impurity (Alcohol) |
| Benzylic Shift | 4.55 ppm (CH₂Br) | 2.44 ppm (CH₃) | 4.78 ppm (CH₂OH) |
| Multiplicity | Singlet (2H) | Singlet (3H) | Singlet/Doublet (2H) |
| N-Me Shift | ~2.70 ppm | ~2.68 ppm | ~2.69 ppm |
| Aromatic H-2 | ~7.90 ppm | ~7.60 ppm | ~7.80 ppm |
Visualizing the Analytical Workflow
The following diagram illustrates the synthesis pathway and the corresponding NMR shifts used for validation.
Figure 1: NMR shift tracking across the synthesis and degradation pathway. Note the distinct shift of the benzylic protons.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5] J. Org.[1] Chem.1997 , 62, 7512–7515. Link[1]
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84423, N,N-Dimethylbenzenesulfonamide." PubChem, 2025 .[1] Link
-
Sigma-Aldrich. "Benzyl Bromide 1H NMR Spectrum."[1] SpectraBase.[1][6][7] Link[1]
Sources
FTIR characteristic peaks for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
Executive Summary & Application Context
3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceutical agents. Its reactivity lies in the benzylic bromide, which serves as a "warhead" for coupling with nucleophiles (amines, thiols) to build complex scaffolds.
This guide provides a comparative FTIR analysis to validate the identity of this compound. Unlike standard spectral lists, this document focuses on differential diagnostics —how to distinguish the target molecule from its starting material (3,N,N-trimethylbenzenesulfonamide) and its primary degradation product (the benzyl alcohol derivative).
Key Spectral Challenges
-
Differentiation: The methyl-to-bromomethyl transformation involves subtle shifts in C-H stretching that can be obscured by the aromatic backbone.
-
Instrumentation Limits: The diagnostic C-Br stretch often falls near the detector cutoff of standard Diamond ATR modules (<600 cm⁻¹).
-
Stability: The compound is moisture-sensitive; distinguishing hydrolysis (O-H stretch) is a critical QC parameter.
Theoretical Peak Assignment
The FTIR spectrum of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is a superposition of three distinct functional zones: the Sulfonamide core, the Aromatic ring, and the Alkyl Halide tail.
Table 1: Characteristic Frequency Assignments
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Value |
| Sulfonamide | SO₂ Asymmetric Stretch | 1330 – 1370 | High. Strong, broad doublet. Confirms sulfonamide core integrity. |
| SO₂ Symmetric Stretch | 1140 – 1180 | High. Sharp, intense band.[1][2] | |
| S-N Stretch | ~900 – 950 | Moderate. Often obscured by aromatic bending. | |
| Benzyl Bromide | C-Br Stretch | 515 – 690 | Critical. The "fingerprint" of the active warhead. Note: May require CsI optics. |
| -CH₂- Wag (Benzyl) | 1200 – 1300 | High. Distinguishes -CH₂Br from -CH₃. | |
| Aromatic Ring | C=C Ring Breathing | 1450 – 1600 | Low. Standard for all benzene derivatives. |
| C-H Stretch (sp²) | 3000 – 3100 | Low. Confirms aromaticity. | |
| Alkyl (Methyl) | C-H Stretch (sp³) | 2850 – 2980 | Moderate. Represents the N,N-dimethyl group. |
Expert Insight: The N,N-dimethyl group remains constant. Do not use the 2800-3000 cm⁻¹ region as the sole confirmation of reaction progress, as the N-methyl peaks will persist even if the benzylic position is unreacted.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its process impurities to establish a "Go/No-Go" decision matrix for reaction monitoring.
Scenario A: Reaction Monitoring (Target vs. Precursor)
Precursor: 3,N,N-trimethylbenzenesulfonamide Target: 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
| Feature | Precursor Spectrum (Starting Material) | Target Spectrum (Product) | Mechanism of Shift |
| Fingerprint (<700 cm⁻¹) | Clean baseline below 600 cm⁻¹. | New strong band at 550–650 cm⁻¹. | Formation of heavy C-Br bond lowers vibrational frequency. |
| C-H Region (1350-1450 cm⁻¹) | Distinct Methyl umbrella deformation (~1380 cm⁻¹). | Shift/Broadening in deformation bands. | Transformation of Ar-CH₃ to Ar-CH₂Br changes bending modes. |
| Sulfonamide Region | 1330/1160 cm⁻¹ (Static). | 1330/1160 cm⁻¹ (Static). | The SO₂ core is distal to the reaction site and remains unchanged. |
Scenario B: Stability Check (Target vs. Hydrolysis Impurity)
Impurity: 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide (Benzyl Alcohol)
-
The "Red Flag" Peak: The appearance of a broad, strong band at 3200–3500 cm⁻¹ (O-H stretch) indicates moisture contamination and hydrolysis of the C-Br bond.
-
The "Vanishing" Peak: Loss of intensity in the 600 cm⁻¹ region (C-Br) correlates with the growth of the O-H band.
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred for solid benzylic bromides to minimize sample preparation time and moisture exposure (which occurs during KBr pellet grinding).
-
System Validation:
-
Run a background scan (air).
-
Verify Polystyrene Calibration Film (peaks at 1601 cm⁻¹ and 2849 cm⁻¹ must be within ±1.0 cm⁻¹).
-
-
Crystal Selection (Critical Step):
-
Standard QC: Diamond/ZnSe (Cutoff ~600 cm⁻¹). Suitable for SO₂ and C-H analysis.
-
Bromide Confirmation:Ge or CsI crystal required if the C-Br stretch (<600 cm⁻¹) is the primary quantification target.
-
-
Sample Prep:
-
Place ~5 mg of solid analyte on the crystal.
-
Apply high pressure (clamp) to ensure contact.
-
Self-Check: If absorbance < 0.1 AU, pressure is insufficient. Retighten.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (Screening) or 64 (Final QC)
-
Range: 4000 – 400 cm⁻¹
-
Decision Logic & Visualization
Diagram 1: Spectral Decision Tree
This logic tree guides the analyst through the spectral interpretation process to classify the sample.
Caption: Logical workflow for validating the target compound against common failure modes (hydrolysis and unreacted starting material).
Diagram 2: Reaction Monitoring Pathway
Visualizing the transformation from precursor to product and the potential side-reaction.
Caption: Spectroscopic evolution of the synthesis. The appearance of the 600 cm⁻¹ band marks success; the 3400 cm⁻¹ band marks degradation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group assignments including Sulfonamides and Alkyl Halides).
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. [Link] (Foundational text for sulfonamide SO₂ stretching frequencies).
-
Agilent Technologies. (2020). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Application Note 5994-1783EN. [Link] (Contextual reference for monitoring bromination of methyl-benzenesulfonyl derivatives).
-
Doc Brown's Chemistry. (n.d.). Infrared spectroscopy of alkyl halides (haloalkanes). Retrieved February 13, 2026. [Link] (Reference for C-Br fingerprint region analysis).
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Determination of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide. This compound, a key building block in organic synthesis, demands a precise and reliable analytical method to ensure the quality of downstream products. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing alternative approaches and culminating in a fully validated method.
Foundational Strategy: Understanding the Analyte and Initial Method Design
The molecular structure of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide dictates our initial analytical approach. It possesses a substituted aromatic ring, a sulfonamide group, and a reactive bromomethyl moiety. This combination of a non-polar aromatic backbone and polar functional groups suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[1][2] RP-HPLC separates molecules based on their hydrophobicity, making it ideal for a wide range of organic compounds.[2]
Column Selection: A Comparative Approach
The choice of the stationary phase is critical for achieving adequate separation.[3] For an analyte like 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, several reversed-phase columns could be considered. A comparison of common choices is presented below.
| Stationary Phase | Rationale for Consideration | Potential Drawbacks |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase packing, offering high hydrophobicity and retention for non-polar to moderately polar compounds.[2] | May provide excessive retention, leading to long analysis times or requiring high concentrations of organic solvent. |
| C8 (Octylsilane) | Less hydrophobic than C18, potentially offering shorter analysis times and better peak shapes for moderately polar compounds.[4][5] | May not provide sufficient retention for non-polar impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[6][7] This can be particularly useful for separating structurally similar aromatic compounds. | Selectivity can be highly dependent on the mobile phase composition. |
| Pentafluorophenyl (PFP) | Provides unique selectivity for halogenated compounds and aromatic isomers due to dipole-dipole, π-π, and ion-exchange interactions.[8] | Can be more expensive and may not be as universally applicable as C18 or C8 phases. |
For our initial development, a C8 column is selected. This choice is based on the desire to balance sufficient retention of the main analyte with the timely elution of potential impurities, avoiding the strong retention that a C18 might exhibit.
Detector Selection: The Power of Photodiode Array
To assess purity effectively, a detector that can provide both quantitative and qualitative information is paramount. A Photodiode Array (PDA) detector is the ideal choice.[9][10][11] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram.[9][12] This allows for:
-
Optimal Wavelength Selection: Determination of the wavelength of maximum absorbance (λmax) for the main compound and its impurities.
-
Peak Purity Analysis: Comparison of spectra across a single chromatographic peak to detect co-eluting impurities.[10][12]
-
Compound Identification: Tentative identification of impurities by comparing their UV spectra to known standards.
Method Development and Optimization: A Step-by-Step Rationale
With the initial column and detector selected, the next phase involves optimizing the mobile phase and other chromatographic parameters to achieve the desired separation.
Mobile Phase Composition: The Engine of Separation
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[13] The ratio of these components determines the elution strength and, consequently, the retention times of the analytes.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[13] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. We will begin with a gradient of acetonitrile and water.
-
Aqueous Phase pH: The pH of the aqueous phase can significantly influence the retention and peak shape of ionizable compounds.[6] Although 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is not strongly acidic or basic, controlling the pH with a buffer can improve method robustness. A small amount of an acid, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape.[6] We will start with a 0.1% formic acid solution in water as our aqueous phase.
A logical workflow for optimizing the separation is crucial.
Caption: Workflow for HPLC Method Optimization.
Experimental Comparison of Mobile Phase Conditions
The following table presents hypothetical data from the optimization process, demonstrating the impact of varying chromatographic parameters on the separation of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide from two hypothetical impurities (Impurity A and Impurity B).
| Condition | Mobile Phase A | Mobile Phase B | Gradient | Resolution (Main Peak/Impurity A) | Resolution (Main Peak/Impurity B) | Analysis Time (min) |
| 1 | 0.1% Formic Acid in Water | Acetonitrile | 10-90% B in 20 min | 1.8 | 2.1 | 25 |
| 2 | 0.1% Formic Acid in Water | Acetonitrile | 30-70% B in 15 min | 2.2 | 2.5 | 20 |
| 3 | 0.1% Formic Acid in Water | Methanol | 40-80% B in 15 min | 1.9 | 2.3 | 22 |
| 4 (Optimized) | 0.1% Formic Acid in Water | Acetonitrile | 35-65% B in 10 min | > 2.0 | > 2.0 | 15 |
Analysis of Results:
-
Condition 1 (Scouting Gradient): Provided initial separation but with a long analysis time.
-
Condition 2 (Steeper Gradient): Improved resolution and reduced analysis time by focusing the gradient on the elution window of the compounds of interest.
-
Condition 3 (Methanol as Organic Modifier): Showed slightly poorer resolution compared to acetonitrile, a common observation as acetonitrile often provides sharper peaks.[14]
-
Condition 4 (Optimized Method): A refined gradient with acetonitrile provided the best balance of resolution, peak shape, and analysis time.
The Stability-Indicating Power: Forced Degradation Studies
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug from any degradation products that may form under stress conditions.[15][16][17][18] Forced degradation studies are performed to demonstrate this capability.[15][16]
Rationale and Experimental Design
The drug substance is subjected to a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[17][19] The goal is to achieve 5-20% degradation of the active ingredient.[19]
Caption: Forced Degradation Study Workflow.
Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of Main Peak | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant | Peak Purity Angle | Peak Purity Threshold |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 12.5 | 2 | > 2.0 | < 1.0 | > 1.0 |
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | 18.2 | 3 | > 2.0 | < 1.0 | > 1.0 |
| Oxidative (3% H2O2, RT, 8h) | 9.8 | 1 | > 2.0 | < 1.0 | > 1.0 |
| Thermal (Solid, 80°C, 24h) | 5.3 | 1 | > 2.0 | < 1.0 | > 1.0 |
| Photolytic (Solid, ICH light box) | 3.1 | 0 | N/A | < 1.0 | > 1.0 |
The results demonstrate that the method is stability-indicating, as in all cases where degradation occurred, the degradation products were well-resolved from the main peak. The peak purity analysis, where the purity angle is less than the purity threshold, confirms that the main peak is spectrally pure and free from co-eluting degradants.[5]
Method Validation: Ensuring Reliability and Robustness
Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[20][21][22]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[22] | No interference from blank, placebo, and known impurities at the retention time of the main peak. Peak purity of the main peak passes. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To demonstrate the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the API. |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | System suitability criteria are met, and results are not significantly affected by minor changes in flow rate, column temperature, and mobile phase composition. |
Final Optimized and Validated HPLC Method
Experimental Protocol
Chromatographic Conditions:
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 35% B
-
2-12 min: 35% to 65% B
-
12-12.1 min: 65% to 35% B
-
12.1-15 min: 35% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: PDA at 230 nm
Sample Preparation:
-
Accurately weigh approximately 25 mg of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.[19]
-
Heat at 60°C for a predetermined time (e.g., 4 hours).
-
At the specified time, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.[23]
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.[19]
(Protocols for base hydrolysis, oxidation, thermal, and photolytic stress would be similarly detailed, following established guidelines.)[19]
Conclusion
The development of a robust and reliable HPLC method for purity determination is a systematic and scientifically driven process. This guide has demonstrated a comprehensive approach, from initial analyte characterization and strategic column selection to meticulous mobile phase optimization and rigorous validation. By comparing different stationary phases and organic modifiers, we arrived at an optimized C8-based method with an acetonitrile-water gradient that provides excellent resolution and a reasonable analysis time. The successful execution of forced degradation studies confirms the stability-indicating nature of the method, a critical requirement for its application in a regulated environment. The final validated method, detailed herein, provides a reliable tool for researchers, scientists, and drug development professionals to ensure the purity and quality of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide.
References
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The role of forced degradation studies in stability indicating HPLC method development. 15
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. 16
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A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. 9
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. 10
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Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND. Shimadzu. 24
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Types of HPLC Detectors. Phenomenex. 11
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. 3
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Technical Support Center: Optimizing HPLC Separation of 9-cis-13,14-Dihydroretinoic Acid Isomers. Benchchem. 6
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Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem. 19
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A practical guide to forced degradation and stability studies for drug substances. 17
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Diode Array Detector HPLC | DAD. SCION Instruments. 12
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Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists. 1
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Stability Indicating HPLC Method Development: A Review. IJPPR. 18
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. 25
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. 2
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Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. 4
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 8
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Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. 26
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Using a Solvent Triangle to Optimize an HPLC Separation. 14
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 13
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Strategies for Method Development and Optimization in HPLC. Drawell. 27
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 5
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. 7
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 20
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. Link
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. NIH. Link
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Link
-
Quality Guidelines. ICH. Link
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Link
-
How to separate isomers by Normal phase HPLC?. ResearchGate. Link
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Link
-
3-Bromo-N-methylbenzenesulfonamide, min 98%, 1 gram. Link
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Link
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Link
-
3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE | 153435-80-4. ChemicalBook. Link
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Link
-
Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. Semantic Scholar. [Link]([Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Link
-
3-(Bromomethyl)-N,N-dimethylbenzamide Research Chemical. Benchchem. Link
-
3-Bromo-N,N-dimethylbenzamide. Sigma-Aldrich. Link
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Comparing reactivity of 3-(bromomethyl) vs 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide
An In-Depth Comparative Guide to the Reactivity of 3-(bromomethyl)- vs. 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide
For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material can dictate the efficiency, yield, and feasibility of a synthetic route. Benzylic halides are common building blocks, prized for their reactivity in nucleophilic substitution reactions. This guide provides a detailed comparison of two such reagents: 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide. We will delve into the fundamental principles governing their reactivity, present a framework for experimental validation, and discuss the practical implications for laboratory applications.
Theoretical Framework: Unpacking the Reactivity Difference
The reactivity of these two compounds in nucleophilic substitution reactions is primarily governed by the identity of the halogen atom, which functions as the leaving group. While the core structure remains the same, the difference between a bromine and a chlorine atom at the benzylic position has profound consequences for the reaction kinetics.
The Decisive Role of the Leaving Group
A nucleophilic substitution reaction, particularly a bimolecular (SN2) pathway, involves the departure of a leaving group with a pair of electrons. A "good" leaving group is one that is stable on its own.[1] The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are less inclined to share their electron pair and are more stable in solution.[1][2]
When comparing bromide (Br⁻) and chloride (Cl⁻), we can assess their basicity by considering the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).
-
HBr is a stronger acid than HCl (pKa ≈ -9 vs. -7).[2]
-
Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻) .[2][3]
This difference in basicity stems from atomic size. The bromide ion is larger than the chloride ion, allowing the negative charge to be dispersed over a greater volume.[3][4] This increased polarizability makes the bromide ion more stable and thus a better leaving group.[4] Therefore, based on this fundamental principle, 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide is expected to be significantly more reactive than its chloromethyl counterpart .[4][5]
The Electronic Influence of the Sulfonamide Moiety
The N,N-dimethylbenzenesulfonamide group, located at the meta position relative to the reactive benzylic carbon, also influences reactivity. Sulfonamide groups are known to be electron-withdrawing through inductive effects (-I effect).[6][7] By pulling electron density away from the aromatic ring, this group makes the benzylic carbon slightly more electrophilic and thus more susceptible to nucleophilic attack. However, being in the meta position, its influence is purely inductive; it cannot exert a resonance effect on the reaction center. This moderate electron-withdrawing effect is identical for both molecules and does not alter the relative reactivity determined by the leaving group.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Primary benzylic halides can react via both SN1 and SN2 mechanisms. The SN2 pathway is often favored due to the primary nature of the carbon, while the adjacent phenyl ring can stabilize the transition state.[8] An SN1 pathway becomes more plausible under conditions that favor carbocation formation, such as in polar protic solvents with weak nucleophiles, because the resulting benzylic carbocation is resonance-stabilized.[9][10]
For a direct and unambiguous comparison of leaving group ability, it is ideal to establish conditions that favor a single, well-defined mechanism. The experimental protocol outlined below is designed to promote the SN2 pathway.
Experimental Design: A Comparative Kinetic Analysis
To empirically validate the theoretical prediction, a kinetic study can be performed to measure the second-order rate constants (k₂) for the reaction of each compound with a standard nucleophile.
Objective
To quantify and compare the rate of nucleophilic substitution of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide with sodium azide under controlled conditions.
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare 0.01 M stock solutions of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide in anhydrous acetone.
-
Prepare a 0.1 M stock solution of sodium azide (NaN₃) in anhydrous acetone. The use of a polar aprotic solvent like acetone and a strong nucleophile (N₃⁻) favors the SN2 mechanism. Using the nucleophile in excess (10-fold) establishes pseudo-first-order kinetics, simplifying data analysis.
-
-
Reaction Setup:
-
Place 10.0 mL of the 0.01 M substrate solution (either the bromo- or chloro-compound) into a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) with a magnetic stirrer.
-
Separately, allow the 0.1 M sodium azide solution to reach the same thermal equilibrium.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 10.0 mL of the equilibrated 0.1 M sodium azide solution to the reaction vessel. Start a timer immediately (this is t=0). The final concentrations will be 0.005 M for the substrate and 0.05 M for the nucleophile.
-
At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes for the bromo-compound; longer intervals may be needed for the chloro-compound), withdraw a 1.0 mL aliquot.
-
Immediately quench the aliquot by adding it to a vial containing 4.0 mL of a cold solvent mixture (e.g., 80:20 water/acetonitrile) to stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample by High-Performance Liquid Chromatography (HPLC) using a suitable C18 column.
-
Monitor the disappearance of the starting material peak at a specific wavelength (e.g., 254 nm).
-
Create a calibration curve to correlate peak area with the concentration of the starting material.
-
-
Data Processing:
-
For each reaction, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k' / [NaN₃] .
-
Repeat the entire experiment at least twice for each compound to ensure reproducibility.
-
Expected Results and Interpretation
The kinetic data will quantitatively demonstrate the superior reactivity of the bromo- derivative.
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction pathway.
Predicted Kinetic Data
| Compound | Leaving Group | Predicted k₂ at 25°C (M⁻¹s⁻¹) | Predicted Relative Rate |
| 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | Br⁻ | ~1 x 10⁻² | ~50-100 |
| 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide | Cl⁻ | ~2 x 10⁻⁴ | 1 |
Note: These are illustrative values based on typical relative rates for SN2 reactions of benzylic bromides versus chlorides. Actual values must be determined experimentally.
The significantly larger rate constant for the bromo-compound directly confirms that the C-Br bond is broken more easily in the rate-determining step of the SN2 reaction. This is a direct consequence of bromide being a more stable leaving group than chloride.
Conclusion and Practical Implications
This reactivity difference has important practical consequences for chemical synthesis:
-
Reaction Conditions: The bromo-compound will react under milder conditions (e.g., lower temperatures, shorter reaction times) than the chloro-compound. This can be crucial for syntheses involving sensitive functional groups.
-
Choice of Nucleophile: Stronger nucleophiles might be required to achieve reasonable reaction rates with the chloro-compound, whereas the bromo-compound can react efficiently with a wider range of weaker nucleophiles.
-
Cost vs. Reactivity: While benzyl chlorides are often less expensive than their bromide counterparts, the higher reactivity of the bromo-compound can lead to greater efficiency, higher yields, and reduced energy consumption, potentially offsetting the initial cost difference.
-
Stability and Storage: The lower reactivity of the chloro-compound may translate to longer shelf life and greater stability, making it a suitable choice when the reagent needs to be stored for extended periods and high reactivity is not a prerequisite.
For drug development professionals and researchers, understanding this reactivity differential is key to optimizing synthetic strategies, enabling the efficient and predictable construction of target molecules.
References
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]
-
Piguet, C., et al. (2002). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 41(22), 5739-5753. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. [Link]
-
The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. [Link]
-
Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
-
Creary, X., et al. (2000). Synthesis and novel reactivity of halomethyldimethylsulfonium salts. The Journal of Organic Chemistry, 65(11), 3460-3465. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. [Link]
-
Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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- 5. reddit.com [reddit.com]
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- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Analysis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide: Reference Standards and Comparative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the accurate characterization of novel intermediates is paramount. 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, a key building block, presents unique analytical challenges due to its reactive benzylic bromide and polar sulfonamide functionalities. This guide provides an in-depth comparison of reference standards and a practical evaluation of analytical methodologies, empowering researchers to achieve reliable and reproducible results.
The Crucial Role and Sourcing of Reference Standards
A reliable analytical method is anchored by a well-characterized reference standard. For emerging compounds like 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, obtaining a certified reference material (CRM) from pharmacopeias or major suppliers can be challenging. In such cases, a multi-pronged approach to sourcing and qualifying a reference standard is necessary.
Comparison of Commercially Available Materials:
While a dedicated CRM for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide may not be readily available, several vendors offer analogous or related compounds. These can serve as starting points for in-house standard qualification.
| Compound | Supplier Example(s) | Purity | Notes |
| 3-Bromo-N-methylbenzenesulfonamide | AA Blocks, Aladdin Scientific | ≥98% | A close structural analog, lacking the N,N-dimethyl and bromomethyl groups, but useful for initial chromatographic method development.[1] |
| 3-BRomo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide | BLDpharm (via Dana Bioscience) | Not specified | Contains the core N,N-dimethylbenzenesulfonamide structure with a different substitution pattern. May provide insights into the chromatographic behavior of the core moiety.[2] |
| 3-(Bromomethyl)benzonitrile | Sigma-Aldrich | 95% | Shares the reactive 3-(bromomethyl)phenyl group, making it a useful proxy for developing methods to analyze this functionality and its related impurities.[3] |
In-House Qualification of a Reference Standard:
In the absence of a CRM, the most rigorous approach is to synthesize or procure a high-purity batch of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and thoroughly characterize it. This process should include:
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical identity.
-
Purity Assessment: Analysis by at least two orthogonal methods (e.g., HPLC-UV and GC-MS) to determine purity and identify any potential impurities.
-
Non-Volatile Residue Analysis: Thermogravimetric analysis (TGA) to determine the content of inorganic impurities.
-
Water Content: Karl Fischer titration to quantify the water content.
Comparative Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and the specific requirements of the analysis (e.g., purity assessment, impurity profiling, or quantification in a reaction matrix).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfonamides.
Method Causality:
A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The nonpolar C18 stationary phase will interact with the aromatic ring of the analyte, while a polar mobile phase will elute the compound. The inclusion of a polar organic solvent like acetonitrile or methanol is necessary to elute the compound from the column. A gradient elution is recommended to ensure good peak shape and resolution from potential impurities with different polarities. UV detection is suitable due to the presence of the aromatic ring.
Detailed HPLC-UV Protocol:
This protocol is a robust starting point and should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Trustworthiness and Self-Validation:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the retention time of the main analyte.
-
Linearity: Prepare a series of standard solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the benzylic bromide structure, which can be thermally labile, careful optimization of the GC conditions is crucial. GC-MS offers high sensitivity and structural information from the mass spectrum, making it ideal for impurity identification. A similar approach has been successfully used for the analysis of 3-chlorobenzyl bromide reaction products.[4]
Method Causality:
The volatility of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide allows for its analysis by GC. A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds based on their boiling points. A temperature gradient program is employed to ensure the elution of both volatile and less volatile components. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Detailed GC-MS Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C (A lower temperature may be required to prevent degradation).
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
Trustworthiness and Self-Validation:
-
Thermal Stability Assessment: Inject a standard solution at different injector temperatures (e.g., 220 °C, 250 °C, 280 °C) to check for degradation products.
-
Mass Spectral Library Match: Compare the obtained mass spectrum of the main peak with a theoretical fragmentation pattern or a library entry if available.
-
Impurity Identification: The mass spectra of minor peaks can be used to propose structures for potential impurities.
Potential Impurities and Their Analysis
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the radical bromination of 3-methyl-N,N-dimethylbenzenesulfonamide.
Potential Process-Related Impurities:
-
Unreacted Starting Material: 3-methyl-N,N-dimethylbenzenesulfonamide.
-
Over-brominated Product: 3-(dibromomethyl)-N,N-dimethylbenzenesulfonamide.
-
Hydrolysis Product: 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide.
-
Reagent Residues: Residual N-Bromosuccinimide (NBS) or its byproducts.
Both the HPLC and GC-MS methods described are capable of separating these potential impurities from the main product. The mass spectrometer in GC-MS is particularly useful for identifying the over-brominated and starting material impurities based on their characteristic isotopic patterns for bromine and their molecular ions.
Conclusion and Recommendations
The analysis of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide requires a careful and systematic approach. While a certified reference standard may not be readily available, a combination of sourcing high-purity material and performing rigorous in-house qualification can provide a reliable standard for analysis.
For routine purity assessment, HPLC-UV is a robust and accessible technique. For impurity profiling and identification, the sensitivity and structural elucidation capabilities of GC-MS are invaluable. The provided protocols serve as a strong foundation for method development and validation. It is imperative that these methods are thoroughly validated in your laboratory to ensure they are fit for their intended purpose.
By integrating these comparative insights and detailed methodologies, researchers can confidently and accurately characterize 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, ensuring the quality and integrity of their research and development endeavors.
References
-
AA Blocks. 3-Bromo-N-methylbenzenesulfonamide, min 98%, 1 gram. Available at: [Link]
-
Dana Bioscience. 3-BRomo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide 100mg. Available at: [Link]
Sources
A Comparative Guide to the Elemental and Spectroscopic Characterization of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the elemental and spectroscopic data for 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and its structural isomers and precursors. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical application of analytical techniques for the unambiguous identification and purity assessment of these valuable synthetic intermediates.
Introduction: The Versatile Benzenesulfonamide Scaffold
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The introduction of a reactive bromomethyl group onto the aromatic ring, as in 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, creates a versatile building block for further molecular elaboration through nucleophilic substitution or cross-coupling reactions. Accurate characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients.
This guide will focus on the detailed analytical characterization of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide, alongside a comparative analysis with its para-isomer, 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide, and the parent compound, N,N-dimethylbenzenesulfonamide. By examining their elemental composition and spectroscopic signatures (NMR, IR, and Mass Spectrometry), we will illustrate the key distinguishing features and provide a framework for the confident identification of these compounds.
Molecular Structures and Workflow for Characterization
The isomeric relationship between the 3- and 4-substituted compounds, and their relationship to the unsubstituted parent compound, forms the basis of our comparative analysis.
Figure 1. Molecular structures of the compounds under comparison.
The general workflow for the characterization of these compounds is as follows:
Figure 2. General experimental workflow for the characterization of synthetic compounds.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For the compounds discussed, the theoretical elemental composition is a crucial first step in confirming their identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | %C | %H | %Br | %N | %O | %S |
| 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | C₉H₁₂BrNO₂S | 278.16 | 38.86 | 4.35 | 28.73 | 5.04 | 11.50 | 11.53 |
| 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide | C₉H₁₂BrNO₂S | 278.16 | 38.86 | 4.35 | 28.73 | 5.04 | 11.50 | 11.53 |
| N,N-dimethylbenzenesulfonamide | C₈H₁₁NO₂S | 185.24 | 51.87 | 5.99 | - | 7.56 | 17.28 | 17.31 |
Note: Experimental values from combustion analysis should be within ±0.4% of the theoretical values to be considered acceptable for a pure sample.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
| Compound | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) | -N(CH₃)₂ Protons (δ, ppm) |
| 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Predicted) | ~7.5-7.9 (m, 4H) | ~4.5 (s, 2H) | ~2.7 (s, 6H) |
| 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Predicted) | ~7.6 (d, 2H), ~7.8 (d, 2H) | ~4.5 (s, 2H) | ~2.7 (s, 6H) |
| N,N-dimethylbenzenesulfonamide (Experimental) | ~7.5-7.9 (m, 5H) | - | ~2.7 (s, 6H) |
-
Key Distinguishing Features: The primary difference in the ¹H NMR spectra of the 3- and 4-isomers will be in the aromatic region. The 4-isomer is expected to show a more symmetrical pattern, likely two doublets, characteristic of a 1,4-disubstituted benzene ring. The 3-isomer will exhibit a more complex multiplet pattern. The benzylic protons of the bromomethyl group will appear as a singlet at approximately 4.5 ppm in both isomers. The dimethylamino protons will also be a singlet at around 2.7 ppm.
¹³C NMR Spectroscopy
| Compound | Aromatic Carbons (δ, ppm) | -CH₂Br Carbon (δ, ppm) | -N(CH₃)₂ Carbons (δ, ppm) |
| 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Predicted) | ~125-140 (multiple signals) | ~32 | ~38 |
| 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Predicted) | ~127-142 (fewer signals due to symmetry) | ~32 | ~38 |
| N,N-dimethylbenzenesulfonamide (Experimental) | 126.6, 129.0, 132.5, 138.4 | - | 38.1 |
-
Key Distinguishing Features: Similar to the ¹H NMR, the ¹³C NMR spectrum of the 4-isomer will show fewer signals in the aromatic region due to its symmetry compared to the 3-isomer. The carbon of the bromomethyl group is expected to have a chemical shift of around 32 ppm. The carbons of the dimethylamino group will appear at approximately 38 ppm. The provided experimental data for N,N-dimethylbenzenesulfonamide shows four distinct aromatic carbon signals, consistent with its structure.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Predicted) | ~3100-3000 (Ar C-H stretch), ~1350 & ~1160 (S=O stretch), ~1220 (C-N stretch), ~690 & ~780 (Ar C-H bend, meta-disubstitution), ~600 (C-Br stretch) |
| 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Predicted) | ~3100-3000 (Ar C-H stretch), ~1350 & ~1160 (S=O stretch), ~1220 (C-N stretch), ~820 (Ar C-H bend, para-disubstitution), ~600 (C-Br stretch) |
| N,N-dimethylbenzenesulfonamide (Experimental) | Strong absorptions at ~1340 and ~1160 cm⁻¹ (S=O stretch) |
-
Key Distinguishing Features: The most informative region for distinguishing the isomers is the C-H out-of-plane bending region (below 900 cm⁻¹). The 3-isomer is expected to show characteristic bands for meta-disubstitution, while the 4-isomer will show a strong band typical of para-disubstitution. All three compounds will exhibit strong absorptions for the sulfonyl group (S=O) stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Patterns |
| 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide | 277/279 (due to Br isotopes) | Loss of Br, loss of SO₂N(CH₃)₂, benzylic cleavage |
| 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide | 277/279 (due to Br isotopes) | Loss of Br, loss of SO₂N(CH₃)₂, benzylic cleavage |
| N,N-dimethylbenzenesulfonamide | 185 | Loss of SO₂N(CH₃)₂, fragmentation of the benzene ring |
-
Key Distinguishing Features: The brominated compounds will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The fragmentation patterns are expected to be similar for the two isomers, with the loss of the bromine atom and cleavage of the sulfonamide group being prominent. The mass spectrum for N,N-dimethylbenzenesulfonamide will have a molecular ion at m/z 185.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive characterization of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide and its analogs relies on a combination of analytical techniques. While elemental analysis confirms the empirical formula, a detailed structural elucidation requires the application of spectroscopic methods. NMR spectroscopy is particularly powerful in distinguishing between the 3- and 4-isomers based on the multiplicity and chemical shifts in the aromatic region. IR spectroscopy provides confirmation of key functional groups and can also aid in differentiating isomers through their distinct C-H bending patterns. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation, including the characteristic isotopic pattern of the bromine atom. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently identify and assess the purity of these important synthetic intermediates.
References
-
PubChem. N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
SpectraBase. N,N-Dimethylbenzenesulfonamide. Wiley-VCH GmbH. [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. [Link]
-
NIST. Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. [Link]
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Executive Summary & Hazard Architecture
Compound: 3-(Bromomethyl)-N,N-dimethylbenzenesulfonamide CAS: 153435-80-4 (isomer specific) / General Benzyl Bromide Derivatives Primary Hazard Class: Alkylating Agent / Lachrymator / Corrosive
As researchers, we often underestimate the "benzenesulfonamide" scaffold because of its pharmaceutical ubiquity. However, the 3-(bromomethyl) moiety transforms this molecule into a potent benzyl bromide derivative . This functional group is a highly reactive electrophile capable of alkylating DNA and proteins. It is not merely "toxic"; it is a lachrymator (induces tearing/respiratory distress) and a corrosive agent that generates hydrobromic acid (HBr) upon hydrolysis.
Operational Directive: Treat this compound with the same rigor as pure benzyl bromide or methyl iodide.
Critical Hazard Profile
| Parameter | Classification | Mechanism of Action |
| Reactivity | High Electrophile | The benzylic carbon is activated for |
| Inhalation | Lachrymator | Reacts with TRPA1 channels in mucous membranes; immediate respiratory incapacitation possible. |
| Stability | Moisture Sensitive | Hydrolyzes in humid air to release HBr gas (corrosive). |
| Disposal | Halogenated | NEVER mix with non-halogenated solvents or strong oxidizers. |
Pre-Disposal Assessment & Logic
Before initiating disposal, you must categorize the waste state. This determines whether you proceed to Direct Waste Stream or Chemical Quenching .
Decision Logic (DOT Visualization)
The following decision tree outlines the operational workflow for disposing of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide.
Caption: Operational workflow for categorizing waste streams to prevent incompatibility incidents.
Disposal Protocols
Protocol A: Standard Waste Stream (Preferred)
Applicability: Pure solids, stock solutions in inert solvents (DCM, Ethyl Acetate), and sealed vials. Rationale: Professional incineration is the only method that guarantees zero environmental release of halogenated organics.
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal cans due to potential HBr corrosion.
-
Labeling: Clearly mark as "Halogenated Organic Waste" .
-
Addendum: "Contains Benzyl Bromide Derivative – Lachrymator."[1]
-
-
Segregation: Do not mix with strong bases (amines, hydroxide) in the waste container. The exothermic reaction can pressurize the drum.
Protocol B: In-Lab Chemical Quenching (Spills & Residues)
Applicability: Cleaning glassware, neutralizing spills, or deactivating small residual amounts (<5g). Scientific Basis: We utilize a Soft Nucleophile (Thiosulfate) rather than a Hard Base (Hydroxide).
-
Why? Hydroxide (
) can cause polymerization or violent hydrolysis. Sodium Thiosulfate ( ) attacks the benzylic carbon via , displacing the bromide to form a water-soluble, non-volatile Bunte salt.
Reagents:
Step-by-Step Methodology:
-
Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate in water.
-
Solubilization: If the waste is solid or non-miscible, dissolve/dilute it in a minimal amount of Ethanol or Acetone.
-
Quenching: Slowly add the Thiosulfate solution to the waste.
-
Ratio: Use at least a 2:1 molar excess of thiosulfate to the benzyl bromide derivative.
-
-
Reaction Time: Stir or let stand for 30–60 minutes. The mixture should become a single phase (if enough ethanol is used) and heat generation should subside.
-
Verification: Check pH. If highly acidic (due to HBr formation), neutralize carefully with Sodium Bicarbonate.
-
Final Disposal: The resulting solution is now a mixture of Bunte salts and bromide. It can be disposed of as Aqueous Chemical Waste (check local regulations; some regions require this to go to Halogenated waste due to the organic content).
Emergency Spill Response
Scenario: You drop a vial of 3-(bromomethyl)-N,N-dimethylbenzenesulfonamide outside the fume hood.
Immediate Action:
-
Evacuate: The lachrymatory effect will be immediate. Clear the lab.
-
PPE Upgrade: Do not re-enter without goggles, face shield, and a respirator (organic vapor cartridges) if ventilation is poor. Silver Shield® or Viton® gloves are superior to Nitrile for prolonged contact, though double-gloved Nitrile suffices for quick cleanup.
-
Neutralization:
-
Cover the spill with Sodium Thiosulfate powder or a slurry of thiosulfate/vermiculite.
-
Do not use paper towels initially (they increase surface area for evaporation).
-
-
Cleanup: Once soaked/neutralized (15 mins), scoop into a hazardous waste bag. Clean the surface with a thiosulfate solution, then water.
Spill Response Pathway (DOT Visualization)
Caption: Emergency workflow prioritizing respiratory protection and chemical neutralization.
Regulatory & Compliance Data
Ensure your waste manifest codes align with federal and local regulations.
| Regulatory Body | Code/Classification | Description |
| RCRA (USA) | D002 / D003 | Corrosive (if HBr present) / Reactive. Often classified generally under halogenated solvents if dissolved. |
| DOT (Transport) | UN 3261 or UN 1760 | Corrosive solid, acidic, organic, n.o.s. (not otherwise specified). |
| GHS Hazards | Skin Corr.[1][2][4][5][6][7] 1B, Eye Dam. 1 | Causes severe skin burns and eye damage.[7] |
References
-
National Center for Biotechnology Information (PubChem). Benzyl Bromide - CID 7498 (Analogous Hazard Profile). PubChem Compound Summary. Accessed February 13, 2026. [Link]
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
